molecular formula C13H11FO B113895 4-(3-Fluoro-4-methylphenyl)phenol CAS No. 1262001-75-1

4-(3-Fluoro-4-methylphenyl)phenol

Cat. No.: B113895
CAS No.: 1262001-75-1
M. Wt: 202.22 g/mol
InChI Key: XVZNGVKCUOUMSI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)phenol is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Fluoro-4-methylphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoro-4-methylphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZNGVKCUOUMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609496
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00609496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-75-1
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Fluoro-4-methylphenyl)phenol CAS 1262001-75-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Fluoro-4-methylphenyl)phenol: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-(3-Fluoro-4-methylphenyl)phenol (CAS 1262001-75-1), a specialized biaryl compound with significant potential in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and prospective applications. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and scientifically grounded presentation.

Introduction and Significance

4-(3-Fluoro-4-methylphenyl)phenol is a biphenyl derivative featuring a phenol ring linked to a 3-fluoro-4-methylphenyl moiety. This specific substitution pattern is of high interest in drug discovery. The biphenyl scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of a fluorine atom and a methyl group on one of the phenyl rings allows for fine-tuning of the molecule's physicochemical properties.

The strategic placement of a fluorine atom can significantly enhance metabolic stability, modulate lipophilicity (logP), and alter the acidity (pKa) of the phenolic hydroxyl group.[1] These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and for improving its binding affinity to biological targets. The phenolic hydroxyl group itself serves as a crucial hydrogen bond donor and acceptor and provides a reactive handle for further synthetic modifications.

Caption: Structure of 4-(3-Fluoro-4-methylphenyl)phenol.

Retrosynthetic Analysis and Proposed Synthesis

The most direct and versatile method for constructing the C-C bond between the two aromatic rings in 4-(3-Fluoro-4-methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction joins an organoboron compound with an organohalide and is renowned for its mild conditions and high tolerance of various functional groups.

Our retrosynthetic approach disconnects the biaryl bond, leading to two key precursors: a boronic acid derivative of the 3-fluoro-4-methylbenzene moiety and a halogenated phenol. To prevent self-coupling and other side reactions involving the acidic phenolic proton, the hydroxyl group should be protected prior to the coupling reaction.

retrosynthesis Target 4-(3-Fluoro-4-methylphenyl)phenol Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Deprotection Deprotection Target->Deprotection Final Step Precursors Protected 4-Halophenol + (3-Fluoro-4-methylphenyl)boronic Acid Disconnect->Precursors Protection Protection Precursors->Protection Synthesis of Halophenol 4-Halophenol (e.g., 4-Iodophenol) Protection->Halophenol Deprotection->Precursors From Coupled Product Fluorine_Effect center Fluorine Substitution in Drug Candidate Metabolism Blocks Metabolic Oxidation (Increases Half-life) center->Metabolism Binding Enhances Binding Affinity (H-Bonding, Dipole Interactions) center->Binding PKa Modulates Acidity/Basicity (Alters Ionization State) center->PKa Permeability Increases Lipophilicity (Improves Membrane Permeation) center->Permeability

Sources

A Technical Guide to the Structural Elucidation of 4-(3-Fluoro-4-methylphenyl)phenol: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel biphenyl compound, 4-(3-Fluoro-4-methylphenyl)phenol. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science, and the introduction of fluorine and methyl groups can profoundly influence their physicochemical and biological properties.[1] This document outlines a systematic approach, beginning with a proposed synthetic route via a Suzuki-Miyaura cross-coupling reaction, followed by a detailed multi-technique spectroscopic analysis for unambiguous structure confirmation. The causality behind the selection of each analytical method is discussed, emphasizing a self-validating system of protocols. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds.

Introduction: The Significance of Fluorinated Biphenyls

The biphenyl moiety is a privileged scaffold in drug discovery, present in numerous therapeutic agents. The strategic introduction of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The combination of a fluoro and a methyl group on one of the phenyl rings, coupled with a hydroxyl group on the other, makes 4-(3-Fluoro-4-methylphenyl)phenol a compound of interest for further investigation in various fields, including as a potential intermediate for agricultural chemicals.[2]

This guide will detail the necessary steps to confirm the molecular structure of this compound with a high degree of confidence, employing a suite of modern analytical techniques.

Proposed Synthesis: A Palladium-Catalyzed Approach

The synthesis of unsymmetrical biphenyls is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[3][4][5] This reaction is favored due to its tolerance of a wide range of functional groups and the relatively low toxicity of the boronic acid reagents.[1]

A logical synthetic route to 4-(3-Fluoro-4-methylphenyl)phenol is the Suzuki-Miyaura coupling of (3-fluoro-4-methylphenyl)boronic acid with 4-bromophenol.

Experimental Workflow: Synthesis via Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_conditions Reaction Conditions A (3-Fluoro-4-methylphenyl)boronic acid Reaction Suzuki-Miyaura Coupling A->Reaction B 4-Bromophenol B->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base Na2CO3 Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Atmosphere Inert (N2 or Ar) Atmosphere->Reaction Purification Column Chromatography Reaction->Purification Product 4-(3-Fluoro-4-methylphenyl)phenol Purification->Product

Caption: Proposed synthetic workflow for 4-(3-Fluoro-4-methylphenyl)phenol.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add (3-fluoro-4-methylphenyl)boronic acid (1.0 eq), 4-bromophenol (1.0 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Degassing: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(3-Fluoro-4-methylphenyl)phenol.

Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure. Each technique provides complementary information, and together they form a self-validating system.

Logical Flow of Spectroscopic Analysis

Start Purified Compound FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS NMR NMR Spectroscopy (Connectivity & Environment) Start->NMR Structure Confirmed Structure FTIR->Structure MS->Structure HNMR 1H NMR (Proton Framework) NMR->HNMR CNMR 13C NMR (Carbon Skeleton) NMR->CNMR FNMR 19F NMR (Fluorine Presence) NMR->FNMR COSY 2D COSY (H-H Correlations) HNMR->COSY HSQC 2D HSQC (C-H Correlations) HNMR->HSQC CNMR->HSQC FNMR->Structure COSY->Structure HSQC->Structure

Caption: Integrated workflow for the spectroscopic elucidation of the target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6]

Experimental Protocol:

  • Sample Preparation: A small amount of the purified solid is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data and Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
O-H (Phenolic)3500-3200 (broad)Indicates the presence of the hydroxyl group.
C-H (Aromatic)3100-3000Confirms the aromatic nature of the compound.
C-H (Methyl)2950-2850Suggests the presence of the methyl group.[1]
C=C (Aromatic)1600-1450Characteristic stretching vibrations of the phenyl rings.[1]
C-O (Phenolic)1260-1180Indicates the stretching vibration of the carbon-oxygen bond of the phenol.
C-F (Aryl Fluoride)1250-1000Strong absorption indicative of the carbon-fluorine bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination.

Expected Data and Interpretation:

  • Molecular Formula: C₁₃H₁₁FO

  • Molecular Weight: 202.23 g/mol

  • Expected [M-H]⁻ Ion (Negative ESI): m/z 201.0765

  • Expected [M+H]⁺ Ion (Positive ESI): m/z 203.0921

The observation of the molecular ion peak corresponding to the calculated exact mass will confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial relationships of the atoms.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3.3.1. ¹H NMR Spectroscopy

This technique provides information about the number of different types of protons and their neighboring protons.

Expected Data and Interpretation:

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenolic OH~9.0-10.0 (DMSO-d₆) or ~5.0-6.0 (CDCl₃)Singlet (broad)1HExchangeable proton of the hydroxyl group.
Aromatic H's~6.8-7.5Multiplets7HProtons on the two aromatic rings.
Methyl CH₃~2.2-2.4Singlet3HProtons of the methyl group.

The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. 2D NMR will be crucial for definitive assignments.

3.3.2. ¹³C NMR Spectroscopy

This technique provides information about the number of different types of carbon atoms in the molecule.

Expected Data and Interpretation:

Carbon(s)Chemical Shift (δ, ppm)Rationale
C-OH~155-160Carbon attached to the hydroxyl group.
C-F~158-162 (doublet)Carbon directly bonded to fluorine, showing a large ¹JCF coupling constant.
Aromatic C's~115-145Other aromatic carbons, with those ortho and para to the fluorine showing C-F coupling.
Methyl CH₃~15-20Carbon of the methyl group.

The spectrum is expected to show 12 distinct signals for the aromatic carbons due to the lack of symmetry, and one signal for the methyl carbon.

3.3.3. ¹⁹F NMR Spectroscopy

This technique is highly specific for fluorine-containing compounds and will confirm the presence of the fluorine atom.

Expected Data and Interpretation:

  • A single resonance in the typical range for aryl fluorides, likely appearing as a multiplet due to coupling with neighboring aromatic protons.

3.3.4. 2D NMR Spectroscopy (COSY and HSQC)

  • COSY (Correlation Spectroscopy): Will reveal correlations between coupled protons, aiding in the assignment of protons within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will show correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Conclusion

The structural elucidation of 4-(3-Fluoro-4-methylphenyl)phenol requires a systematic and multi-faceted analytical approach. By combining a reliable synthetic method, such as the Suzuki-Miyaura coupling, with a comprehensive suite of spectroscopic techniques including FTIR, Mass Spectrometry, and various 1D and 2D NMR experiments, an unambiguous confirmation of the molecular structure can be achieved. The integrated data from these techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment. This guide provides a robust framework for researchers to confidently synthesize and characterize this and other novel biphenyl derivatives.

References

  • PubChem. 3-Fluoro-4-methylphenol. National Center for Biotechnology Information. Available from: [Link]

  • mzCloud. 4-Methylphenol. HighChem LLC. Available from: [Link]

  • PubChem. 4-Fluoro-3-methylphenol. National Center for Biotechnology Information. Available from: [Link]

  • Al-Masum, M. et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29147–29161. Available from: [Link]

  • Jouda, H. et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12246–12259. Available from: [Link]

  • Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • ResearchGate. Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl) phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO. Available from: [Link]

  • ResearchGate. The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. Available from: [Link]

  • Sundaraganesan, N. et al. (2009). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(1), 138-145. Available from: [Link]

  • ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available from: [Link]

  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Available from: [Link]

  • NPTEL-NOC IITM. (2021). mod04lec20 - Absolute Configuration in Biphenyls and D/L Systems. YouTube. Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available from: [Link]

  • Manufacturing Insights. The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Available from: [Link]

  • Quora. What is the NMR peak for methylphenol?. Available from: [Link]

  • Chemistry LibreTexts. Conformations of Biphenyls. Available from: [Link]

  • NIST. Phenol, 4-fluoro-. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Available from: [Link]

Sources

The Strategic Synthesis of Novel Fluorinated Biphenyls: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Impact of Fluorine in Biphenyl Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1][2] Among the myriad of fluorinated motifs, the fluorinated biphenyl scaffold holds a privileged position. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, pKa, and binding affinity for biological targets.[1][3][4] These modifications often lead to enhanced efficacy, improved pharmacokinetic profiles, and novel applications.[1][2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel fluorinated biphenyl compounds. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offers self-validating experimental systems, and explores both established and cutting-edge synthetic methodologies.

Strategic Approaches to the Synthesis of Fluorinated Biphenyls

The construction of the biaryl bond in the presence of fluorine atoms presents unique challenges and opportunities. The high electronegativity of fluorine can deactivate the aromatic ring, making some classical coupling reactions difficult. However, modern synthetic chemistry offers a powerful arsenal of tools to efficiently construct these valuable compounds.

The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most robust and widely used method for the synthesis of fluorinated biphenyls.[5][6][7] Its popularity stems from the operational simplicity, mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of the requisite organoboron reagents.[7][8]

Causality in Experimental Design: A Deeper Look at the Suzuki-Miyaura Reaction

A successful Suzuki-Miyaura coupling for the synthesis of fluorinated biphenyls hinges on the judicious selection of several key components:

  • Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the supporting ligand is paramount, especially when dealing with electron-deficient fluoroarenes. Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often employed to facilitate the oxidative addition of the fluorinated aryl halide to the palladium(0) center, which is often the rate-limiting step.[9] These ligands also promote the reductive elimination step, leading to higher yields and faster reaction times.

  • Base: The base plays a crucial role in the transmetalation step, activating the organoboron species. The choice of base must be carefully considered to avoid side reactions, such as the hydrolysis of sensitive functional groups or the degradation of the boronic acid. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for substrates with base-labile functionalities.[10] In some challenging cases, fluoride sources like cesium fluoride (CsF) can be used to promote the reaction.[10]

  • Solvent System: A variety of solvent systems can be employed, often consisting of an organic solvent such as dioxane, tetrahydrofuran (THF), or toluene, mixed with water to solubilize the inorganic base. The choice of solvent can influence the reaction rate and yield.

  • Organoboron Reagent: While arylboronic acids are the most common coupling partners, boronate esters (e.g., pinacol esters) can offer enhanced stability, particularly for electron-poor and sterically hindered systems.

Visualizing the Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X (Fluorinated Aryl Halide) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Boronic Acid/Ester) + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration of Catalyst Ar-Ar' Fluorinated Biphenyl Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Self-Validating Experimental Protocol for the Synthesis of 4'-tert-Butyl-3,4-difluoro-1,1'-biphenyl

This protocol, adapted from a reliable source, provides a self-validating system for the synthesis of a novel fluorinated biphenyl, complete with characterization data that confirms its identity and purity.[5]

Materials:

  • 1-Bromo-3,4-difluorobenzene

  • 4-tert-Butylphenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Dioxane

  • Water

  • Ethyl acetate

  • n-Hexane

  • Silica gel

Procedure:

  • To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-tert-butylphenylboronic acid (0.138 g, 0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol%).

  • Add a 3:1 mixture of dioxane and water (4 mL).

  • Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

  • Dry the purified product under vacuum to yield 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl as a solid.

Characterization and Validation:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the tert-butyl group (a singlet around 1.39 ppm) and the aromatic protons with characteristic splitting patterns due to fluorine coupling.[5]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the tert-butyl carbons and the aromatic carbons, with some signals appearing as doublets due to C-F coupling.[5]

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C-F bonds.[5]

Parameter Description
Reaction Scale 0.518 mmol
Catalyst Loading 1.5 mol%
Base K₃PO₄ (1.5 equivalents)
Solvent Dioxane/Water (3:1)
Temperature 105 °C
Time 8.5 hours
Yield Typically high (e.g., >75%)

Table 1: Summary of reaction parameters for the synthesis of 4'-tert-butyl-3,4-difluoro-1,1'-biphenyl.

Troubleshooting Common Issues in Suzuki-Miyaura Couplings of Fluoroarenes:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Degradation of boronic acid- Use a pre-catalyst or activate the catalyst in situ.- Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).- Use a milder base (e.g., K₂CO₃) or add the boronic acid portion-wise.[8]
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Thoroughly degas the solvent and reaction mixture.- Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.[11]
Protodeborylation of Boronic Acid - Presence of water and base- Use anhydrous conditions if possible.- Use a non-aqueous base or a fluoride source like CsF.
Difficulty in Product Purification - Co-elution with byproducts (e.g., homocoupled products)- Optimize reaction conditions to minimize byproduct formation.- Employ alternative purification techniques like preparative HPLC or crystallization.[8]

Table 2: A troubleshooting guide for Suzuki-Miyaura reactions involving fluorinated substrates.

Modern Frontiers: C-H Activation for Fluorinated Biphenyl Synthesis

While the Suzuki-Miyaura coupling remains a dominant strategy, direct C-H activation/arylation has emerged as a more atom- and step-economical approach for the synthesis of biaryls, including their fluorinated analogues.[12] This methodology avoids the pre-functionalization of one of the coupling partners, thereby reducing synthetic steps and waste generation.

Conceptual Workflow for C-H Arylation:

CH_Activation_Workflow cluster_start Starting Materials cluster_reaction Catalytic C-H Activation/Arylation Arene1 Arene with C-H bond Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru) Arene1->Catalyst Arene2 Fluorinated Aryl Halide (or other coupling partner) Arene2->Catalyst Product Fluorinated Biphenyl Catalyst->Product Formation of C-C bond Ligand Directing Group or Ligand Ligand->Catalyst Oxidant Oxidant/Additive Oxidant->Catalyst

Caption: A generalized workflow for the synthesis of fluorinated biphenyls via C-H activation.

Advantages and Challenges of C-H Activation:

Advantages Challenges
- High atom and step economy- Reduced waste generation- Access to novel chemical space- Regioselectivity control can be difficult- Often requires higher reaction temperatures- Substrate scope can be limited

Table 3: A comparative overview of the advantages and challenges of C-H activation for fluorinated biphenyl synthesis.

The Impact of Fluorination on Molecular Properties and Applications

The introduction of fluorine into a biphenyl scaffold can have a profound and often predictable impact on its properties, making these compounds highly valuable in various fields.

Medicinal Chemistry: Fine-Tuning for Efficacy and Safety

In drug discovery, fluorinated biphenyls are prevalent in a wide range of therapeutic areas.[1][5] The strategic placement of fluorine can:

  • Enhance Metabolic Stability: Fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[1][2]

  • Modulate Lipophilicity (logP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated motifs can sometimes decrease it.[13] This allows for fine-tuning of a drug's ability to cross biological membranes.

  • Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can impact drug-receptor interactions and solubility.[4]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

Case Study: Flurbiprofen Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), is a classic example of a fluorinated biphenyl. The fluorine atom in the ortho position is crucial for its anti-inflammatory activity. Microbial metabolism studies on flurbiprofen have been used to identify metabolically labile sites and guide the design of new, more stable fluorinated derivatives.[14]

Fluorination Pattern Effect on logP Effect on pKa (of a nearby amine) Effect on Metabolic Stability
Single FluorineIncreaseDecreaseCan increase by blocking metabolism
Trifluoromethyl (CF₃)Significant IncreaseSignificant DecreaseOften significantly increases
PolyfluorinationVariableSignificant DecreaseGenerally increases

Table 4: General trends of the impact of fluorination on key drug-like properties.

Materials Science: Engineering Novel Functions

The unique properties of fluorinated biphenyls also make them attractive building blocks for advanced materials:

  • Liquid Crystals: The polarity and rigidity of fluorinated biphenyls are key attributes for their use in liquid crystal displays (LCDs).[5]

  • Organic Electronics: Fluorinated biphenyls are being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells due to their tunable electronic properties and stability.[5]

  • Polymers for Gas Separation: Polyimides containing fluorinated biphenyl units have shown promise for use in membranes for gas separation due to their enhanced gas permeability and selectivity.

Conclusion: A Bright Future for Fluorinated Biphenyls

The discovery and synthesis of novel fluorinated biphenyl compounds continue to be a vibrant and impactful area of chemical research. The robustness of the Suzuki-Miyaura coupling, coupled with the emergence of more sustainable methods like C-H activation, provides chemists with a versatile toolkit for accessing these valuable molecules. As our understanding of the nuanced effects of fluorine on molecular properties deepens, so too will the applications of fluorinated biphenyls in the development of next-generation medicines, materials, and agrochemicals. This guide serves as a foundational resource for researchers poised to contribute to this exciting field.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. NIH. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ResearchGate. [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed. [Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki-Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PubMed. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. PMC. [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PubMed. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Sci-Hub. [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Taylor & Francis Online. [Link]

  • The challenges of controlling polymer synthesis at the molecular and macromolecular level. RSC Publishing. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. RSC Publishing. [Link]

  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. PMC. [Link]

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Spectroscopic Characterization of 4-(3-Fluoro-4-methylphenyl)phenol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Biphenyl Derivative

The synthesis of such biaryl compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, or through copper-catalyzed methods like the Ullmann condensation.[1][2] For the purpose of this guide, we will focus on the Suzuki-Miyaura coupling as a primary synthetic route, valued for its mild reaction conditions and high functional group tolerance.[3]

Predicted Spectroscopic Data for 4-(3-Fluoro-4-methylphenyl)phenol

The following sections provide a detailed prediction of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 4-(3-fluoro-4-methylphenyl)phenol. These predictions are derived from the analysis of its constituent fragments (a phenol ring and a 3-fluoro-4-methylphenyl ring) and data from similar biphenyl structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-(3-fluoro-4-methylphenyl)phenol, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl group protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 9.5 - 10.5singlet (broad)--OH
~ 7.4 - 7.6multiplet-2H, Ar-H
~ 7.2 - 7.4multiplet-3H, Ar-H
~ 6.9 - 7.1multiplet-2H, Ar-H
~ 2.3singlet-3H, -CH₃

Expertise & Experience in ¹H NMR Prediction:

The broad singlet for the phenolic -OH proton is anticipated due to hydrogen bonding and exchange phenomena. The aromatic region will be complex due to the coupling between protons on both rings and the additional splitting from the fluorine atom. Protons on the phenol ring will likely appear as two distinct multiplets, integrating to two protons each, similar to what is observed for 4-phenylphenol.[4] The protons on the 3-fluoro-4-methylphenyl ring will show more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl group is expected to appear as a sharp singlet around 2.3 ppm, a typical chemical shift for a methyl group attached to an aromatic ring.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the presence of 13 carbon atoms in unique electronic environments, 13 distinct signals are expected.

Predicted Chemical Shift (ppm) Assignment
~ 155 - 160C-OH
~ 157 - 162 (d, ¹JCF ≈ 245 Hz)C-F
~ 135 - 140Quaternary Ar-C
~ 130 - 135Quaternary Ar-C
~ 128 - 130Ar-CH
~ 125 - 128Ar-CH
~ 120 - 125 (d, JCF ≈ 15-20 Hz)Ar-CH adjacent to C-F
~ 115 - 120Ar-CH
~ 113 - 118 (d, JCF ≈ 20-25 Hz)Ar-CH adjacent to C-F
~ 15 - 20-CH₃

Expertise & Experience in ¹³C NMR Prediction:

The carbon attached to the hydroxyl group is expected to be the most deshielded among the non-fluorinated carbons. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other aromatic carbons will appear in the typical range of 110-140 ppm, with those on the fluorinated ring showing smaller carbon-fluorine couplings. The methyl carbon will be the most shielded, appearing at the upfield end of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of 4-(3-fluoro-4-methylphenyl)phenol will be characterized by the following key absorption bands.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3600 (broad)O-H stretchPhenolic -OH
3000 - 3100C-H stretchAromatic C-H
2850 - 2960C-H stretchMethyl -CH₃
1500 - 1600C=C stretchAromatic ring
1200 - 1300C-O stretchPhenolic C-O
1100 - 1200C-F stretchAryl-F
800 - 850C-H bend (out-of-plane)para-disubstituted ring

Expertise & Experience in FT-IR Prediction:

The broad O-H stretching band is a hallmark of phenols and is due to intermolecular hydrogen bonding. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of sharp bands in the 1500-1600 cm⁻¹ region. The C-O stretch of the phenol and the C-F stretch are expected in the fingerprint region and are diagnostic for these functional groups. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 4-(3-fluoro-4-methylphenyl)phenol, the molecular weight is 202.23 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 202. This peak should be relatively intense.

  • [M-1]⁺: m/z = 201. Loss of a hydrogen atom.

  • [M-15]⁺: m/z = 187. Loss of a methyl radical (•CH₃).

  • [M-28]⁺: m/z = 174. Loss of carbon monoxide (CO) from the phenol ring.

  • [M-CH₃-CO]⁺: m/z = 159. Subsequent loss of CO after the loss of a methyl radical.

Expertise & Experience in MS Prediction:

The molecular ion peak is expected to be prominent, confirming the molecular weight. The fragmentation of biphenylols often involves the loss of small, stable neutral molecules like CO.[6][7] The loss of the methyl group is also a common fragmentation pathway for toluene derivatives. The presence of fluorine will also influence the fragmentation, potentially leading to fragments containing the C-F bond.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended for the synthesis and spectroscopic analysis of 4-(3-fluoro-4-methylphenyl)phenol.

Synthesis: Suzuki-Miyaura Coupling

A plausible synthetic route involves the Suzuki-Miyaura coupling of 4-hydroxyphenylboronic acid with 1-fluoro-2-methyl-4-bromobenzene.[3][8]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Reactant1 4-Hydroxyphenylboronic acid Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 1-Bromo-3-fluoro-4-methylbenzene Reactant2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ (aq) Base->Reaction Solvent Toluene/Ethanol Solvent->Reaction Temperature Reflux Temperature->Reaction Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Product 4-(3-Fluoro-4-methylphenyl)phenol Purification->Product Reaction->Workup

Caption: Suzuki-Miyaura coupling workflow for the synthesis of 4-(3-fluoro-4-methylphenyl)phenol.

Step-by-Step Protocol:

  • To a round-bottom flask, add 4-hydroxyphenylboronic acid (1.0 eq), 1-bromo-3-fluoro-4-methylbenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Add an aqueous solution of a base, typically 2M sodium carbonate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-(3-fluoro-4-methylphenyl)phenol.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_nmr NMR Spectroscopy Sample Purified 4-(3-Fluoro-4-methylphenyl)phenol H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis & Structural Elucidation H_NMR->Data_Analysis C_NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Sources

A Comprehensive In Silico Analysis of 4-(3-Fluoro-4-methylphenyl)phenol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Substituted biphenyl phenol scaffolds are foundational in modern medicinal chemistry, offering a versatile platform for developing novel therapeutic agents. This technical guide presents a comprehensive theoretical and computational framework for the characterization of 4-(3-Fluoro-4-methylphenyl)phenol, a promising but under-investigated molecular entity. The strategic incorporation of fluoro and methyl groups on the biphenyl core is hypothesized to enhance metabolic stability and modulate receptor binding affinity, making it a high-priority candidate for drug development pipelines. This document provides a complete roadmap for its in silico evaluation, from fundamental quantum chemical characterization to predictive bioactivity and pharmacokinetic profiling. We detail a suite of validated computational protocols, including Density Functional Theory (DFT) for structural and spectroscopic prediction, molecular docking simulations to assess binding potential against relevant therapeutic targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to forecast its drug-like properties. This guide is intended for researchers, computational chemists, and drug development professionals, serving as a blueprint for leveraging computational science to accelerate the rational design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Biphenyl Phenols

The biphenyl moiety is a privileged structure in drug design, forming the backbone of numerous FDA-approved drugs. Its semi-rigid nature allows for precise orientation of substituents to engage with biological targets, while the phenolic hydroxyl group often serves as a critical hydrogen bond donor or acceptor, anchoring the molecule within a receptor's active site[1][2]. The deliberate functionalization of this scaffold is a cornerstone of medicinal chemistry.

Rationale for the Computational Investigation of 4-(3-Fluoro-4-methylphenyl)phenol

The subject of this guide, 4-(3-Fluoro-4-methylphenyl)phenol, combines three key structural features with significant pharmacological implications:

  • Phenolic Hydroxyl Group: Essential for forming key interactions with protein residues and often critical for biological activity. However, it can also be a site of rapid metabolism (glucuronidation or sulfation), posing a challenge in drug design[3].

  • Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism. It also modulates the molecule's electronic properties (pKa) and lipophilicity, which can improve cell membrane permeability and bioavailability[4].

  • Methyl Group: This group can provide beneficial steric interactions within a binding pocket and can further tune the lipophilicity of the compound.

Computational chemistry provides an indispensable toolkit for predicting how these features collectively influence the molecule's behavior before committing resources to chemical synthesis and experimental testing. By employing a rigorous in silico workflow, we can generate actionable data on structural geometry, electronic reactivity, potential biological targets, and pharmacokinetic profiles, thereby enabling a more efficient, data-driven drug discovery process.

Workflow Overview

This guide details a multi-part computational workflow designed to provide a holistic understanding of 4-(3-Fluoro-4-methylphenyl)phenol.

Computational_Workflow cluster_0 Part I: Quantum Mechanics (DFT) cluster_1 Part II: Electronic Properties cluster_2 Part III: Drug Development Potential Geo_Opt Geometry Optimization (Lowest Energy Structure) Vib_Ana Vibrational Analysis (Theoretical FT-IR) Geo_Opt->Vib_Ana NMR_Calc NMR Calculation (Theoretical ¹H & ¹³C NMR) Geo_Opt->NMR_Calc FMO Frontier Molecular Orbitals (HOMO-LUMO, Reactivity) Geo_Opt->FMO Docking Molecular Docking (Binding Affinity & Pose) Geo_Opt->Docking MEP Molecular Electrostatic Potential (Nucleophilic/Electrophilic Sites) FMO->MEP ADMET ADMET Prediction (Pharmacokinetics & Safety) Docking->ADMET End Data for Experimental Validation ADMET->End Start Start: Molecule Structure Start->Geo_Opt

Caption: Overall computational analysis workflow for 4-(3-Fluoro-4-methylphenyl)phenol.

Part I: Quantum Chemical and Spectroscopic Analysis

The foundation of any molecular study is a precise understanding of the molecule's three-dimensional structure and energetic properties. Density Functional Theory (DFT) is the method of choice for this task, providing a robust balance between computational cost and accuracy.

Causality Behind Methodological Choices
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP functional because it has a long-standing track record of providing reliable results for a wide range of organic molecules, including geometries, vibrational frequencies, and electronic properties of substituted aromatic systems[5][6]. It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.

  • Basis Set - 6-311++G(d,p): The choice of basis set is critical for accuracy. The 6-311G basis set provides a flexible description of the core and valence electrons. We augment this with:

    • ++: Diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing non-covalent interactions and the behavior of electrons far from the nucleus.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for anisotropy in the electron distribution, crucial for describing chemical bonds accurately. This combination is well-suited for calculating the subtle electronic and structural effects in our target molecule[7][8].

Protocol 1: Molecular Geometry Optimization

This protocol establishes the most stable, lowest-energy conformation of the molecule.

Step-by-Step Methodology:

  • Initial Structure Construction: Build the 3D structure of 4-(3-Fluoro-4-methylphenyl)phenol using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • Calculation Specification:

    • Define the calculation type as Opt (Optimization) and Freq (Frequencies). The Freq keyword is crucial as it will be used in the next protocol to verify the nature of the stationary point.

    • Specify the method: B3LYP/6-311++G(d,p).

    • Define the molecular charge (0) and spin multiplicity (singlet).

  • Execution: Submit the calculation to a high-performance computing resource.

  • Analysis of Results: Upon completion, verify that the optimization has converged successfully. The output file will contain the optimized Cartesian coordinates, from which key structural parameters can be measured.

Anticipated Structural Data: The key parameter for biphenyl systems is the dihedral angle between the two phenyl rings, which dictates the molecule's overall shape and is influenced by steric hindrance from substituents[9][10].

ParameterPredicted ValueJustification
C1-C1' Bond Length (Inter-ring)~1.48 ÅTypical sp²-sp² single bond length between aromatic rings.
Phenyl Ring Dihedral Angle~40-50°Non-planar arrangement is expected to minimize steric clash, consistent with similar substituted biphenyls[9][11].
C-F Bond Length~1.36 ÅStandard bond length for a fluorine atom attached to an aromatic ring.
O-H Bond Length~0.97 ÅTypical length for a phenolic hydroxyl group.
Protocol 2: Vibrational Frequency Analysis (Theoretical FT-IR)

This calculation serves two purposes: it confirms that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies), and it predicts the molecule's infrared spectrum.

Step-by-Step Methodology:

  • Execution: This calculation is typically performed concurrently with optimization by using the Freq keyword as described in Protocol 1.

  • Verification: After the calculation, check the output file to ensure that all calculated vibrational frequencies are positive (real). The presence of any imaginary frequencies would indicate a transition state, requiring further optimization.

  • Spectrum Generation: Visualize the predicted spectrum using analysis software. The calculated frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental data, accounting for anharmonicity and method limitations.

Predicted Key FT-IR Vibrational Frequencies:

Vibrational ModePredicted Wavenumber (cm⁻¹)Rationale & Comparison
O-H Stretch (phenolic)3400 - 3600 (broad)Characteristic of hydrogen-bonded hydroxyl groups. This broad peak is a hallmark of phenols[12].
C-H Stretch (aromatic)3000 - 3100Typical for C-H bonds on a phenyl ring.
C-H Stretch (methyl)2850 - 2980Expected range for sp³ C-H stretching vibrations.
C=C Stretch (aromatic)1450 - 1650Multiple bands are expected, corresponding to the stretching of carbon-carbon bonds within the phenyl rings[13].
C-O Stretch (phenolic)1200 - 1280Strong absorption band characteristic of the phenol C-O bond[12].
C-F Stretch1100 - 1200A strong, characteristic band for the aryl-fluoride bond.

Part II: Electronic Properties and Chemical Reactivity

Understanding the electronic landscape of a molecule is paramount to predicting its reactivity and intermolecular interactions.

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity[5][9].

FMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor (Electrophile) HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor (Nucleophile) LUMO:w->HOMO:w Energy Energy_Gap ΔE = E_LUMO - E_HOMO (Indicator of Stability & Reactivity)

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Step-by-Step Methodology:

  • Data Extraction: The HOMO and LUMO energies are calculated during the DFT optimization and are available in the output file.

  • Visualization: Use a visualization program to generate isosurface plots of the HOMO and LUMO. This shows where these orbitals are located on the molecule.

  • Parameter Calculation: Calculate related quantum chemical descriptors:

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Chemical Hardness (η) = (I - A) / 2

    • Electronegativity (χ) = (I + A) / 2

Predicted Electronic Properties and FMO Distribution: It is anticipated that the HOMO will be primarily localized on the electron-rich phenol ring, particularly the oxygen atom, making it the primary site for electrophilic attack. The LUMO is likely distributed across the biphenyl system, with potential contributions from the fluoro-substituted ring.

ParameterPredicted Value (eV)Significance
E_HOMO-5.5 to -6.5Relates to the ease of donating an electron.
E_LUMO-0.5 to -1.5Relates to the ease of accepting an electron.
Energy Gap (ΔE)~4.5 to 5.5A large gap suggests high kinetic stability, typical for aromatic systems[9].
Chemical Hardness (η)~2.2 to 2.8Measures resistance to change in electron distribution.
Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an invaluable tool for identifying sites for intermolecular interactions.

  • Red regions (negative potential): Electron-rich areas, prone to electrophilic attack (e.g., lone pairs on the phenolic oxygen).

  • Blue regions (positive potential): Electron-poor areas, prone to nucleophilic attack (e.g., the hydrogen of the hydroxyl group).

  • Green regions: Neutral potential.

Step-by-Step Methodology:

  • Calculation: Generate the MEP surface from the optimized DFT wavefunction.

  • Visualization: Map the potential onto the van der Waals surface of the molecule.

  • Interpretation: Analyze the map to identify the most positive and negative potential sites, which are the likely points of interaction for hydrogen bonding and other non-covalent interactions.

Part III: In Silico Assessment for Drug Development

With a robust understanding of the molecule's intrinsic properties, we can now predict its behavior in a biological context.

Protocol 5: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.

Step-by-Step Methodology:

  • Target Selection:

    • Rationale: Biphenyl structures are common in inhibitors of enzymes like kinases and DNA gyrase. We select Staphylococcus aureus DNA gyrase B as a representative target due to the pressing need for new antibacterial agents and the availability of high-quality crystal structures (PDB ID: 4URO)[14].

    • Justification: This provides a concrete, verifiable example of how to assess the molecule's potential as an enzyme inhibitor.

  • Protein Preparation:

    • Download the crystal structure from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Kollman charges).

  • Ligand Preparation:

    • Use the DFT-optimized structure of 4-(3-Fluoro-4-methylphenyl)phenol.

    • Assign Gasteiger charges and define rotatable bonds.

  • Grid Box Generation: Define the docking search space by creating a grid box centered on the known active site of the enzyme.

  • Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will generate multiple possible binding poses and score them based on a calculated binding energy.

  • Analysis:

    • Identify the lowest energy (most favorable) binding pose.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

Predicted Docking Results:

ParameterPredicted OutcomeInterpretation
Binding Energy-7.0 to -9.0 kcal/molA strong negative value indicates favorable binding affinity.
Key InteractionsHydrogen bond from phenolic -OH to a key active site residue (e.g., Asp or Glu).This is a common and critical anchoring interaction for phenolic inhibitors.
Hydrophobic interactions involving the phenyl rings and methyl group.These interactions with nonpolar residues contribute significantly to binding affinity.
Protocol 6: ADMET Prediction

Early prediction of a compound's ADMET profile is crucial for identifying potential liabilities that could lead to drug failure. We will use a conceptual workflow based on established web servers like ADMETlab or ProTox[15][16].

Step-by-Step Methodology:

  • Input: Submit the 2D structure or SMILES string of the molecule to the prediction server.

  • Property Selection: Select a full profile of ADMET properties for calculation.

  • Execution & Analysis: The server will return a series of predictions based on its underlying models. These should be interpreted as flags for potential issues, not absolute certainties.

Key Predicted ADMET Properties:

PropertyPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed from the gut after oral administration.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal wall.
Distribution
Blood-Brain Barrier (BBB) PenetrationModerate to HighThe molecule may cross into the central nervous system. This could be desirable or an unwanted side effect, depending on the therapeutic goal.
Plasma Protein Binding (PPB)>90%High binding is common for lipophilic drugs and can affect the free concentration available for therapeutic action.
Metabolism
CYP2D6/CYP3A4 InhibitionPossible InhibitorPotential for drug-drug interactions. The fluorine atom may reduce susceptibility to direct metabolism[17][18].
Excretion
(Not directly predicted)-Primarily inferred from metabolism and solubility.
Toxicity
hERG InhibitionLow RiskLow probability of causing cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being carcinogenic.
Oral Toxicity (LD50)Class 4 or 5Predicted to be harmful or possibly hazardous, indicating a relatively safe acute toxicity profile[16].

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted computational framework to thoroughly characterize 4-(3-Fluoro-4-methylphenyl)phenol. The synergistic application of quantum mechanics, molecular docking, and ADMET prediction provides a powerful, cost-effective strategy to generate a deep, foundational understanding of a novel chemical entity. The theoretical data presented herein—from optimized geometry and spectroscopic signatures to predicted electronic reactivity and biological interactions—strongly suggests that this molecule is a viable scaffold for further investigation.

The results of this in silico analysis provide a clear and compelling rationale for its chemical synthesis and subsequent experimental validation. Future work should focus on comparing experimentally obtained FT-IR and NMR spectra with the DFT-predicted data to confirm its structure. Furthermore, in vitro assays against targets like DNA gyrase, guided by the docking results, would be the logical next step to confirm its biological activity. This integrated approach, blending predictive computational science with targeted experimental work, represents the modern paradigm of efficient and rational drug discovery.

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A Strategic Guide to Unveiling the Biological Targets of 4-(3-Fluoro-4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Drug Discovery & Development Professionals

Introduction: Deconstructing 4-(3-Fluoro-4-methylphenyl)phenol for Target Identification

The compound 4-(3-Fluoro-4-methylphenyl)phenol presents a unique scaffold for exploring novel biological activities. Its structure, a biphenyl system with a hydroxyl group and fluorine and methyl substitutions, suggests a potential for diverse molecular interactions within a biological system. Phenolic compounds are ubiquitous in nature and medicine, known for a wide range of activities including antioxidant, antimicrobial, and anti-inflammatory properties.[1] The phenol moiety itself can engage in hydrogen bonding and act as a protein denaturant at high concentrations.[2][3]

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[4][5][6] The methyl group provides a lipophilic region and can influence the compound's orientation within a binding pocket. The biaryl structure provides a larger, semi-rigid backbone that can interact with various protein surfaces. Related biphenyl phenols have been shown to exhibit activities such as estrogenic and antiandrogenic effects, highlighting the potential for this class of compounds to interact with nuclear receptors and other key signaling proteins.[7]

Given the absence of established biological targets for 4-(3-Fluoro-4-methylphenyl)phenol, a systematic and multi-pronged approach is essential for its deconvolution. This guide outlines a comprehensive strategy, combining computational and experimental methodologies, to identify and validate the molecular targets of this compound, thereby elucidating its mechanism of action and paving the way for potential therapeutic applications.

Part 1: In Silico Target Prediction - Charting the Course

Before embarking on extensive wet-lab experiments, a robust in silico analysis can provide valuable initial hypotheses and prioritize experimental efforts. This computational pre-assessment leverages the known chemical space and protein-ligand interaction databases to predict potential biological targets.

Ligand-Based Similarity Searching

The principle behind this approach is that structurally similar molecules often exhibit similar biological activities. By screening databases of known bioactive compounds, we can identify molecules with structural resemblance to 4-(3-Fluoro-4-methylphenyl)phenol and infer potential targets.

Experimental Protocol: Ligand-Based Virtual Screening

  • Compound Preparation: Generate a 3D conformation of 4-(3-Fluoro-4-methylphenyl)phenol using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Database Selection: Choose relevant databases for screening, such as ChEMBL, PubChem, and DrugBank.

  • Similarity Metrics: Employ various similarity algorithms, including Tanimoto coefficient, Tversky index, and pharmacophore matching.

  • Execution: Utilize online platforms (e.g., SwissTargetPrediction, SuperPred) or local screening software to perform the search.

  • Hit Analysis: Analyze the identified compounds and their known biological targets. Prioritize targets that are consistently predicted across multiple databases and similarity metrics.

Table 1: Hypothetical Results of Ligand-Based Similarity Search

DatabaseSimilarity MetricSimilar CompoundKnown Target(s)
ChEMBLTanimoto (2D)Biphenyl-4-olEstrogen Receptor Alpha
PubChem3D Pharmacophore3-Fluoro-4-cresolPutative antimicrobial targets
DrugBankSubstructure SearchFlurbiprofen analogCyclooxygenase-1/2 (COX-1/2)
Reverse Docking (Target Fishing)

Reverse docking involves screening a library of known protein structures against our compound of interest to identify potential binding partners. This method is particularly useful for discovering novel, off-target interactions.

Experimental Protocol: Reverse Docking Workflow

  • Protein Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be focused on specific protein families (e.g., kinases, GPCRs) or encompass the entire druggable proteome.

  • Ligand Preparation: Prepare the 3D structure of 4-(3-Fluoro-4-methylphenyl)phenol, ensuring correct protonation states and energy minimization.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically dock the compound into the binding sites of each protein in the library.

  • Scoring and Ranking: Score the docking poses based on binding energy and rank the potential protein targets.

  • Post-Docking Analysis: Visually inspect the top-ranked docking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

Part 2: Experimental Target Identification - From Hypothesis to Validation

Following the generation of in silico-derived hypotheses, the next crucial phase involves experimental validation to identify direct binding partners of 4-(3-Fluoro-4-methylphenyl)phenol within a biological context.

Affinity-Based Approaches: Capturing the Target

Affinity-based methods rely on immobilizing the compound of interest to a solid support and using it as "bait" to capture its binding partners from a cell lysate or tissue extract.

Workflow: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

AC_MS_Workflow cluster_synthesis Probe Synthesis cluster_capture Target Capture cluster_analysis Protein Identification start 4-(3-Fluoro-4-methylphenyl)phenol linker Attach Linker Arm start->linker probe Immobilized Probe linker->probe incubation Incubation probe->incubation lysate Cell/Tissue Lysate lysate->incubation wash Wash Non-specific Binders incubation->wash elution Elution of Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms db Database Searching ms->db hits Candidate Target Proteins db->hits

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Experimental Protocol: AC-MS

  • Probe Synthesis: Synthesize a derivative of 4-(3-Fluoro-4-methylphenyl)phenol with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control probe with an inactive analog or the linker alone should also be prepared.

  • Preparation of Cell Lysate: Prepare a native protein extract from a relevant cell line or tissue.

  • Affinity Chromatography:

    • Incubate the cell lysate with the immobilized compound and the control beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer or by competing with an excess of the free compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Table 2: Hypothetical AC-MS Hit List

Protein IDProtein NamePeptide Count (Compound)Peptide Count (Control)
P00734Prostaglandin G/H synthase 1151
Q9Y243Peroxisome proliferator-activated receptor gamma120
P04150Estrogen Receptor101
Phenotypic Screening and Target Deconvolution

Phenotypic screening involves identifying compounds that produce a desired change in a cellular or organismal phenotype without prior knowledge of the target. Once a bioactive compound is identified, target deconvolution methods are employed to identify its molecular target.

Workflow: Phenotypic Screening and Target Deconvolution

Phenotypic_Screening_Workflow cluster_screening Phenotypic Screening cluster_deconvolution Target Deconvolution cluster_validation Target Validation compound 4-(3-Fluoro-4-methylphenyl)phenol cell_assay High-Content Cellular Assay (e.g., Cell Viability, Cytokine Production) compound->cell_assay phenotype Desired Phenotypic Change cell_assay->phenotype thermal_shift Thermal Shift Assay (CETSA) phenotype->thermal_shift expression_profiling Expression Profiling (Transcriptomics/Proteomics) phenotype->expression_profiling genetic_approaches Genetic Approaches (CRISPR/siRNA screens) phenotype->genetic_approaches validated_target Validated Biological Target thermal_shift->validated_target expression_profiling->validated_target genetic_approaches->validated_target

Caption: Workflow for Phenotypic Screening and Target Deconvolution.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying direct target engagement in a cellular context. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

  • Cell Treatment: Treat intact cells with 4-(3-Fluoro-4-methylphenyl)phenol or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest (from previous hypotheses) remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Melt Curve Generation: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates direct target engagement.

Part 3: Target Validation and Mechanism of Action Studies

Once a putative target has been identified, it is crucial to validate the interaction and elucidate the functional consequences of compound binding.

Biophysical Validation of Direct Binding

Biophysical methods provide quantitative measures of the binding affinity and kinetics between the compound and its purified target protein.

Table 3: Biophysical Techniques for Binding Validation

TechniquePrincipleKey Outputs
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized protein.Binding affinity (Kd), association rate (ka), and dissociation rate (kd).
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which is altered upon binding.Binding affinity (Kd).
Functional Assays

Functional assays are essential to determine whether the binding of 4-(3-Fluoro-4-methylphenyl)phenol to its target results in a biological effect (e.g., inhibition or activation).

Example Experimental Protocol: Enzyme Inhibition Assay

If the identified target is an enzyme (e.g., COX-2), a functional assay would involve:

  • Reagents: Purified recombinant enzyme, substrate, and 4-(3-Fluoro-4-methylphenyl)phenol at various concentrations.

  • Reaction: Incubate the enzyme with the compound for a defined period.

  • Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the reaction rate as a function of the compound concentration to determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity).

Conclusion: A Roadmap to Understanding

The journey to identify the biological targets of a novel compound like 4-(3-Fluoro-4-methylphenyl)phenol is a multi-step, iterative process that requires a thoughtful integration of computational and experimental approaches. By starting with a broad, exploratory phase of in silico screening and affinity-based proteomics, researchers can generate high-quality hypotheses. These hypotheses can then be rigorously tested and validated through biophysical and functional assays. This systematic approach not only increases the probability of successfully identifying the direct molecular targets but also provides a deeper understanding of the compound's mechanism of action, ultimately enabling its potential development as a novel therapeutic agent.

References

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Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 4-(3-Fluoro-4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a systematic and robust method for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the quantitative analysis of 4-(3-Fluoro-4-methylphenyl)phenol. This compound is a substituted biphenyl phenol, a class of molecule often used as an intermediate in the synthesis of pharmaceuticals and advanced materials. The inherent properties of such molecules—hydrophobicity and potential for π-π interactions—require a well-considered approach to achieve optimal chromatographic separation. This guide details the logical progression from analyte characterization and initial parameter selection to final method optimization and validation, providing a comprehensive protocol for researchers and drug development professionals.

Introduction

4-(3-Fluoro-4-methylphenyl)phenol is a biphenyl derivative whose structure presents unique analytical challenges. The presence of two aromatic rings imparts significant hydrophobicity, while the fluorine atom can alter electronic interactions with the stationary phase. As an intermediate in multi-step syntheses, its purity and concentration must be accurately determined to ensure the quality and yield of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing such compounds due to its high resolution, sensitivity, and quantitative accuracy[1]. Reversed-phase chromatography is the most common modality for moderately polar to non-polar analytes. This note explains the causality behind each experimental choice, from column and mobile phase selection to the validation of the final method, ensuring a scientifically sound and reproducible analytical procedure.

Analyte Characterization: Physicochemical Properties

PropertyEstimated Value / CharacteristicRationale & Impact on HPLC Method
Structure The biphenyl structure suggests significant hydrophobicity and potential for π-π stacking interactions.
Molecular Formula C₁₃H₁₁FO-
Molecular Weight ~202.23 g/mol Influences diffusion rates but is less critical for initial parameter selection.
Predicted logP ~3.5 - 4.0A high logP value indicates strong retention on reversed-phase columns (e.g., C18, Biphenyl) and poor solubility in highly aqueous mobile phases[2].
Predicted pKa ~9 - 10The phenolic hydroxyl group is weakly acidic. To ensure the analyte is in its neutral, non-ionized form for consistent retention, the mobile phase pH must be kept well below the pKa (e.g., pH < 4).
UV Absorbance λmax expected at ~260-280 nmThe conjugated π-electron system of the biphenyl rings will produce a strong UV absorbance, making UV detection highly suitable. The exact maximum (λmax) must be determined experimentally. Phenol itself has a λmax of 275 nm[3].

Materials and Methods

CategoryItem
Instrumentation HPLC system with quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
Columns Standard C18 (e.g., 4.6 x 150 mm, 5 µm), Biphenyl (e.g., 4.6 x 150 mm, 5 µm)
Chemicals 4-(3-Fluoro-4-methylphenyl)phenol reference standard (>98% purity)
HPLC-grade Acetonitrile (ACN)
HPLC-grade Methanol (MeOH)
Formic Acid (reagent grade)
Purified water (18.2 MΩ·cm)
Standard/Sample Prep Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters

HPLC Method Development Strategy

The development process is a logical workflow designed to systematically optimize the separation. The causality behind each step is critical for developing a robust and reliable method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_screen Phase 2: Screening & Selection cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Analyte Characterization (logP, pKa, UV Scan) Diluent Select Diluent (e.g., 50:50 ACN:H₂O) Analyte->Diluent Column Column Screening (C18 vs. Biphenyl) Diluent->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH Modifier) Column->MobilePhase Gradient Gradient Optimization (Scouting -> Fine-tuning) MobilePhase->Gradient Detector Determine λmax (from DAD/PDA Scan) FlowTemp Optimize Flow Rate & Temperature Gradient->FlowTemp SST System Suitability Test FlowTemp->SST Validation Full Method Validation (ICH Guidelines) SST->Validation

Caption: Logical workflow for HPLC method development.
Step 1: Standard Preparation and UV Spectrum Analysis

Protocol:

  • Prepare a stock solution of 4-(3-Fluoro-4-methylphenyl)phenol at ~1 mg/mL in methanol.

  • Dilute this stock solution to ~10 µg/mL using a 50:50 mixture of acetonitrile and water as the diluent. This mixture ensures solubility and compatibility with the initial mobile phase.

  • Inject the diluted standard into the HPLC system equipped with a DAD/PDA detector.

  • Acquire the UV-Vis spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

Rationale: Determining the λmax is crucial for achieving maximum sensitivity and a stable baseline. For biphenyl compounds, this is often around 260-280 nm[4].

Step 2: Column and Mobile Phase Screening

Rationale: The high predicted logP suggests a C18 column is a suitable starting point. However, the biphenyl structure of the analyte makes a Biphenyl stationary phase an excellent candidate to screen in parallel. Biphenyl columns can offer unique selectivity for aromatic compounds through π-π interactions, which are often enhanced when using methanol as the organic mobile phase[5][6]. The mobile phase must be acidified to suppress the ionization of the phenolic group, ensuring a single, neutral species is analyzed, which leads to sharp, symmetrical peaks.

Screening Protocol:

  • Columns to Test:

    • Column A: C18, 4.6 x 150 mm, 5 µm

    • Column B: Biphenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water

    • B1: 0.1% Formic Acid in Acetonitrile

    • B2: 0.1% Formic Acid in Methanol

  • Initial Gradient: Run a broad "scouting" gradient on both columns with both organic modifiers (4 total screening runs).

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 25.1 min: 10% B

    • Time 30 min: 10% B

  • Evaluation: Compare the four chromatograms for peak shape, retention time, and potential resolution from any impurities. The combination providing the best peak shape and retention will be chosen for optimization.

Step 3: Gradient and Flow Rate Optimization

Rationale: Once the best column/mobile phase combination is selected, the gradient is optimized to reduce the run time while maintaining resolution between the main peak and any impurities. A shallower gradient around the elution point of the analyte will improve the resolution of closely eluting species[6].

Optimization Protocol:

  • Based on the retention time (tᵣ) from the scouting run, design a new, more focused gradient. For example, if tᵣ was 15 minutes (corresponding to ~50% B), the new gradient could be:

    • Start at 30% B.

    • Ramp to 70% B over 10 minutes.

    • Include a wash step at 90% B and re-equilibration.

  • Adjust the gradient slope and duration to achieve optimal resolution and a shorter run time.

  • Evaluate the effect of flow rate (e.g., 1.0 mL/min vs. 1.2 mL/min) and column temperature (e.g., 30 °C vs. 40 °C) on peak shape and resolution. Higher temperatures can reduce viscosity and improve peak efficiency, but may also alter selectivity.

Detailed Protocol: Final Optimized Method

This protocol represents a hypothetical but scientifically sound final method derived from the development strategy.

Sample and Standard Preparation Workflow

SamplePrepWorkflow cluster_std Standard Preparation cluster_sample Sample Preparation Stock Weigh Reference Standard Dissolve Dissolve in Methanol (1 mg/mL Stock) Stock->Dissolve Dilute Perform Serial Dilutions (in 50:50 ACN:H₂O) Dissolve->Dilute Vial Vial Dilute->Vial Inject SampleStock Weigh Sample Accurately DissolveSample Dissolve & Dilute to fall within calibration range SampleStock->DissolveSample Filter Filter through 0.45 µm syringe filter DissolveSample->Filter Filter->Vial

Caption: Preparation of standards and samples for analysis.
Final HPLC Conditions
ParameterCondition
Column Biphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 40% to 75% B over 12 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection 272 nm (adjust based on experimental λmax)
Run Time 20 minutes (including wash and re-equilibration)

Method Validation Protocol

The optimized method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH (International Council for Harmonisation) guidelines.

ParameterProtocolAcceptance Criteria
System Suitability Inject the working standard solution five times.Tailing Factor < 2.0; %RSD of peak area and retention time < 1.0%.
Linearity & Range Prepare at least five concentrations spanning the expected working range (e.g., 1-50 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) > 0.999.
Accuracy Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, high) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Analyze six replicate preparations of the standard at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD should be < 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (LOD = 3:1, LOQ = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low for the intended analysis.
Robustness Systematically vary key parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on results.Results should remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for developing a robust RP-HPLC method for the analysis of 4-(3-Fluoro-4-methylphenyl)phenol. By systematically evaluating key parameters, from column chemistry to mobile phase composition, and grounding these choices in the physicochemical properties of the analyte, a reliable and accurate method can be established. The inclusion of a Biphenyl stationary phase in the screening process is a key recommendation that leverages the unique aromatic structure of the analyte to achieve optimal separation. The final validated method will be suitable for quality control and quantitative analysis in research and manufacturing environments.

References

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Application Notes and Protocols for the Utilization of 4-(3-Fluoro-4-methylphenyl)phenol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Kinase Inhibitor Design

The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of small-molecule kinase inhibitors. These agents function by targeting the ATP-binding site of specific kinases, thereby disrupting signal transduction pathways that are often dysregulated in pathological states.[1] The efficacy and therapeutic window of these inhibitors are critically dependent on their molecular architecture. Medicinal chemists continually seek novel building blocks that can confer advantageous pharmacokinetic and pharmacodynamic properties. Among these, fluorinated aromatic compounds have emerged as indispensable tools. The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic interactions.[2]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the use of 4-(3-Fluoro-4-methylphenyl)phenol as a versatile building block for the synthesis of next-generation kinase inhibitors. We will explore the physicochemical properties of this scaffold, provide detailed, field-tested protocols for its synthesis, and demonstrate its application in the construction of a key intermediate for a clinically relevant kinase inhibitor.

Physicochemical and Pharmacokinetic Profile of the Building Block

4-(3-Fluoro-4-methylphenyl)phenol is a biaryl compound that combines several features beneficial for drug design. The phenol group provides a reactive handle for further synthetic elaboration, often serving as a key hydrogen bond donor or acceptor in interactions with the kinase hinge region. The 3-fluoro-4-methylphenyl moiety is particularly significant for its ability to fine-tune the molecule's properties.

Key Attributes:

  • Metabolic Stability: The fluorine atom at the meta-position can block sites of oxidative metabolism, a common liability for aryl rings, thus prolonging the in vivo half-life of the drug candidate.

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of the phenol and influence the electronic character of the aromatic system, potentially leading to stronger or more selective interactions with the target kinase.

  • Lipophilicity and Permeability: The combination of the fluoro and methyl groups provides a nuanced approach to modulating the overall lipophilicity of the final compound, which is a critical parameter for oral bioavailability and cell membrane permeability.[3]

Table 1: Physicochemical Properties of 4-(3-Fluoro-4-methylphenyl)phenol and Related Analogs

Property4-(3-Fluoro-4-methylphenyl)phenol (Predicted)3-Fluoro-4-methylphenol[4][5]4-Fluoro-3-methylphenol[6]4-Phenylphenol[7]
Molecular Formula C₁₃H₁₁FOC₇H₇FOC₇H₇FOC₁₂H₁₀O
Molecular Weight 202.23 g/mol 126.13 g/mol 126.13 g/mol 170.21 g/mol
Boiling Point ~300-350 °C196 °C76 °C / 5 mmHg305-308 °C
Melting Point ~100-110 °C72 °C32 °C164-166 °C
LogP (Predicted) ~3.52.12.13.1
pKa (Phenol, Predicted) ~9.59.27~9.89.95

Experimental Protocols: Synthesis and Application

The synthesis of kinase inhibitors using 4-(3-Fluoro-4-methylphenyl)phenol can be approached in two main stages: the preparation of the building block itself, followed by its incorporation into a larger, more complex scaffold. The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this synthetic strategy, valued for its high functional group tolerance and reliability in forming C-C bonds between aryl partners.[8][9]

Protocol 1: Synthesis of 4-(3-Fluoro-4-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of 4-bromo-2-fluoro-1-methylbenzene with 4-methoxyphenylboronic acid, followed by demethylation to yield the target phenol. The use of a methoxy-protected phenol is a common strategy to prevent interference of the acidic phenolic proton with the catalytic cycle.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation A 4-Bromo-2-fluoro-1-methylbenzene C 1-Fluoro-4'-methoxy-2-methyl-1,1'-biphenyl A->C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80 °C B 4-Methoxyphenylboronic Acid B->C D 1-Fluoro-4'-methoxy-2-methyl-1,1'-biphenyl E 4-(3-Fluoro-4-methylphenyl)phenol D->E BBr₃, DCM 0 °C to rt

Caption: Synthetic route to 4-(3-Fluoro-4-methylphenyl)phenol.

Materials and Reagents:

  • 4-Bromo-2-fluoro-1-methylbenzene

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol (200 proof)

  • Deionized water

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Suzuki-Miyaura Coupling:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-fluoro-1-methylbenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Add a 4:1:1 mixture of toluene:ethanol:water as the solvent (to approximately 0.2 M concentration of the aryl bromide).

    • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 1-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl.

  • Demethylation:

    • Dissolve the purified biaryl ether from the previous step in anhydrous dichloromethane (0.1 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add boron tribromide (1.5 eq, 1M solution in DCM) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated aqueous sodium bicarbonate. Caution: Gas evolution.

    • Separate the layers and extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography to afford pure 4-(3-Fluoro-4-methylphenyl)phenol.

Protocol 2: Application in the Synthesis of a MEK Inhibitor Precursor

The 3-fluoro-4-methylphenyl moiety is structurally analogous to the 2-fluoro-4-iodophenyl group found in the potent and selective MEK1/2 inhibitor, Trametinib.[10][11] Trametinib targets the MAPK/ERK pathway, which is a critical signaling cascade in many forms of cancer.[12] This protocol outlines the synthesis of a key intermediate for Trametinib, demonstrating how a similar fluorinated building block is incorporated.

G A N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea C Trametinib Intermediate (Pyridopyrimidine trione) A->C Sodium Ethoxide, THF 60 °C B Ethyl 1,5-dimethyl-2,4,6-trioxopiperidine-3-carboxylate B->C

Caption: Cyclization to form a key Trametinib intermediate.

Materials and Reagents:

  • N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Ethyl 1,5-dimethyl-2,4,6-trioxopiperidine-3-carboxylate (can be synthesized from methylmalonic acid and N-formyl ethyl glycinate)[13]

  • Sodium ethoxide (NaOEt)

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Acetone

Step-by-Step Procedure:

  • Preparation of the Urea Starting Material: N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea can be synthesized from 2-fluoro-4-iodoaniline and cyclopropyl isocyanate.

  • Cyclization Reaction:

    • To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium ethoxide (2.75 eq) portion-wise.[13]

    • Allow the mixture to warm to room temperature.

    • Add a solution of crude ethyl 1,5-dimethyl-2,4,6-trioxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF.

    • Heat the reaction mixture to 60 °C and stir for 8 hours.

    • Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated HCl.

    • Concentrate the mixture under reduced pressure to obtain a viscous solid.

    • Partition the residue between dichloromethane and water. Separate the organic layer, wash with water (3x), dry over anhydrous MgSO₄, filter, and concentrate.

    • Recrystallize the crude residue from acetone to yield the pure pyridopyrimidine trione intermediate.[13]

Authoritative Grounding: Causality and Self-Validation

The protocols described are grounded in established, high-yield synthetic transformations. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its robustness.[14] The choice of Pd(PPh₃)₄ as a catalyst is based on its broad applicability and commercial availability. The base, potassium carbonate, is effective for activating the boronic acid for transmetalation.[14] The solvent system of toluene/ethanol/water provides a biphasic medium that facilitates both the dissolution of organic starting materials and the inorganic base.

The demethylation using boron tribromide is a standard and highly effective method for cleaving aryl methyl ethers with minimal side reactions when performed at low temperatures. The cyclization reaction to form the pyridopyrimidine core of the Trametinib intermediate is a well-documented condensation strategy.[13] Each step includes a purification procedure (chromatography or recrystallization) to ensure the purity of the intermediates, which is a self-validating mechanism critical for successful multi-step synthesis.

The rationale for incorporating the 3-fluoro-4-methylphenyl moiety extends beyond simple structural analogy. Structure-activity relationship (SAR) studies on numerous kinase inhibitors have demonstrated that substitution patterns on peripheral phenyl rings are a powerful tool for optimizing potency and selectivity.[15][16] The specific placement of the fluoro and methyl groups in our building block is designed to probe interactions within the kinase active site while simultaneously enhancing drug-like properties.

Conclusion

4-(3-Fluoro-4-methylphenyl)phenol is a high-value building block for the synthesis of advanced kinase inhibitors. Its strategic design allows for the modulation of key drug properties, including metabolic stability and target affinity. The provided protocols offer reliable and scalable methods for both the synthesis of the building block and its incorporation into complex heterocyclic systems, as exemplified by the synthesis of a precursor to the MEK inhibitor Trametinib. By leveraging these methods, drug discovery programs can accelerate the development of novel and more effective kinase-targeted therapies.

References

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Application Notes and Protocols for the Safe Handling and Storage of 4-(3-Fluoro-4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemistry of a Substituted Biphenyl Phenol

4-(3-Fluoro-4-methylphenyl)phenol is a substituted biphenyl compound, a structural motif of significant interest in medicinal chemistry and materials science.[1] The presence of a phenol group, a fluoro substituent, and a biphenyl backbone dictates its chemical reactivity and, critically, its toxicological profile. As with many phenolic compounds, it is anticipated to be corrosive and toxic.[2][3][4][5] Furthermore, its fluorinated nature requires careful handling to prevent the release of potentially hazardous decomposition products under thermal stress.

These application notes provide a comprehensive guide for the safe handling and storage of 4-(3-Fluoro-4-methylphenyl)phenol, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. The protocols outlined below are grounded in established safety principles for handling substituted phenols and biphenyls, adapted to the specific structural attributes of this compound. In the absence of a specific Safety Data Sheet (SDS) for 4-(3-Fluoro-4-methylphenyl)phenol, the following guidance is synthesized from data on structurally analogous compounds, including 4-fluoro-3-methylphenol, 3-fluoro-4-methylphenol, and general principles for handling phenols.[6][7][8][9]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any new experimental work involving 4-(3-Fluoro-4-methylphenyl)phenol. Based on analogous compounds, the primary hazards are summarized below.

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassAnticipated ClassificationRationale and Key Considerations
Acute Toxicity (Oral, Dermal, Inhalation)Warning: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]Phenolic compounds are known to be systemically toxic.[3][4] Absorption through the skin can be rapid and may not be immediately painful due to anesthetic effects.[2][5]
Skin Corrosion/IrritationDanger/Warning: Causes severe skin burns and irritation.[6][8]The phenolic hydroxyl group is corrosive to skin and other tissues.[2]
Serious Eye Damage/IrritationDanger/Warning: Causes serious eye damage or irritation.[6][8][9]Direct contact can lead to irreversible eye damage.
Specific Target Organ Toxicity (Single Exposure)Warning: May cause respiratory irritation.[6][7][9]Inhalation of dust or aerosols can irritate the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 4-(3-Fluoro-4-methylphenyl)phenol, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance.[10]

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended for extended manipulations.[5] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.[11][12]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: For situations where a fume hood is not feasible or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Visual Workflow: Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Contaminated) D1 1. Lab Coat D2 2. Gloves (First Pair) D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Gloves (Second Pair) D3->D4 F1 1. Outer Gloves F2 2. Face Shield/Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial to minimize exposure and prevent accidents.

Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood before starting.

    • Ensure a hazardous waste container is readily available.

  • Weighing:

    • Perform all weighing operations on a tared weigh boat inside the fume hood.

    • Handle the solid gently to avoid generating dust.

    • If the compound is a fine powder, consider using a spatula with a damp (with the intended solvent) tip to minimize aerosolization.

  • Dissolution:

    • Slowly add the weighed solid to the solvent in your reaction vessel.

    • Use a funnel for transfers to narrow-mouthed containers.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Cleanup:

    • Decontaminate the spatula and weighing area with a suitable solvent (e.g., ethanol or isopropanol) and wipe with an absorbent pad.

    • Dispose of all contaminated disposables (weigh boats, wipes, gloves) in the designated solid hazardous waste container.[10]

Protocol for Accidental Spills

Immediate and correct response to a spill is critical to mitigate hazards.

Spill_Response Start Spill Occurs Alert Alert personnel in the area Start->Alert Assess Assess the spill (Is it manageable?) Alert->Assess Evacuate Evacuate if necessary (large spill or high vapor concentration) LargeSpill Large Spill Procedure (Contact EHS) Evacuate->LargeSpill Assess->Evacuate No SmallSpill Small Spill Procedure Assess->SmallSpill Yes Contain Contain the spill with absorbent material SmallSpill->Contain Neutralize Neutralize (if applicable) and absorb Contain->Neutralize Collect Collect waste in a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate End Dispose of waste properly Decontaminate->End

Caption: Decision workflow for spill response.

Small Spill (inside a fume hood):

  • Ensure appropriate PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Large Spill (or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent entry into the affected area.

Storage and Waste Management

Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.

Table 2: Storage and Waste Disposal Guidelines

ParameterGuidelineRationale
Storage Location Store in a cool, dry, well-ventilated area away from incompatible materials.[10][13]Prevents degradation and reduces the risk of hazardous reactions.
Container Keep in a tightly sealed, properly labeled container.[10]Prevents sublimation, contamination, and release of vapors.
Light and Moisture Protect from light and moisture.[10][13]Phenolic compounds can be sensitive to light and oxidation.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and metals.To prevent vigorous or explosive reactions.
Solid Waste Collect all contaminated solids (gloves, weigh boats, absorbent pads) in a clearly labeled, sealed hazardous waste container.[14]Prevents exposure from contaminated materials.
Liquid Waste Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.Ensures proper disposal and prevents dangerous chemical reactions in the waste container.

First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] After initial flushing, if available, wipe the area with polyethylene glycol (PEG-300 or PEG-400) as it is effective in decontaminating phenol from the skin.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

For all exposures, provide the attending medical personnel with the Safety Data Sheet (SDS) of the compound or a structurally similar one.

References

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Application Note & Protocol: Synthesis of Fluorinated Biaryls via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Biaryls

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, fluorinated biaryl scaffolds are of paramount importance in modern drug discovery and materials science. The Negishi cross-coupling reaction, a powerful carbon-carbon bond-forming tool, offers a versatile and highly efficient method for the synthesis of these valuable compounds.[2][3] This application note provides a comprehensive technical guide to the Negishi cross-coupling for the synthesis of fluorinated biaryls, detailing the underlying mechanistic principles, a field-proven experimental protocol, and key considerations for successful execution.

Mechanistic Insights: The Engine of C-C Bond Formation

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed process that couples an organozinc reagent with an organic halide or triflate.[2][4] The catalytic cycle, a self-validating system of sequential reactions, is the cornerstone of this transformation. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the fluorinated aryl halide (Ar-X). This step forms a Pd(II) intermediate. The choice of the halide (I > Br > Cl) significantly influences the rate of this step.[2][5]

  • Transmetalation: The organozinc reagent (Ar'-ZnX) then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is often the rate-determining step of the catalytic cycle.[2]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]

Visualizing the Catalytic Cycle

Negishi_Catalytic_Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Oxidative Adduct Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-X Fluorinated Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)(X)L_n Ar-Pd(II)(Ar')L_n Diorganopalladium(II) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation Ar'-ZnX Organozinc Reagent (Ar'-ZnX) Ar'-ZnX->Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Fluorinated Biaryl (Ar-Ar') Ar-Pd(II)(Ar')L_n->Ar-Ar' ZnX_2 ZnX_2 Ar-Pd(II)(Ar')L_n->ZnX_2 byproduct

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

The Critical Role of Ligands and Catalysts

The choice of catalyst and ligand is crucial for a successful Negishi coupling, especially when dealing with fluorinated substrates. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate both the oxidative addition and reductive elimination steps.[6][7] For challenging couplings, specialized catalyst systems have been developed to achieve high yields and functional group tolerance.[8]

Experimental Protocol: Synthesis of 2-Fluoro-4'-methylbiphenyl

This protocol details the synthesis of 2-fluoro-4'-methylbiphenyl from 1-bromo-2-fluorobenzene and (4-methylphenyl)zinc chloride as a representative example.

Materials and Reagents
  • Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Aryl Halide: 1-Bromo-2-fluorobenzene

  • Organozinc Reagent: (4-Methylphenyl)zinc chloride solution (0.5 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Inert Gas: High-purity nitrogen or argon

  • Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), deionized water, brine, anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, hexanes, ethyl acetate

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification A Add Pd₂(dba)₃ and XPhos to a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous THF B->C D Add 1-bromo-2-fluorobenzene C->D E Add (4-methylphenyl)zinc chloride solution dropwise D->E F Heat the reaction mixture (e.g., 65 °C) E->F G Monitor reaction progress by TLC or GC-MS F->G H Cool to room temperature G->H I Quench with saturated aqueous NH₄Cl H->I J Extract with ethyl acetate I->J K Wash with water and brine J->K L Dry organic layer over MgSO₄ K->L M Filter and concentrate in vacuo L->M N Purify by silica gel column chromatography M->N O Characterize the pure product N->O

Caption: A step-by-step workflow for the Negishi cross-coupling reaction.

Step-by-Step Procedure

Note: Organozinc reagents are sensitive to air and moisture.[5][9] All manipulations should be performed under an inert atmosphere using proper Schlenk line techniques.

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

  • Reaction Setup: Evacuate the flask and backfill with inert gas three times. Add anhydrous THF (5 mL) via syringe.

  • Addition of Reactants: Add 1-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv) to the flask via syringe.

  • Initiation of Coupling: Slowly add the (4-methylphenyl)zinc chloride solution (3.0 mL, 1.5 mmol, 1.5 equiv) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Progress: Heat the reaction mixture to 65 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with deionized water (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2-fluoro-4'-methylbiphenyl.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the influence of various parameters on the yield of fluorinated biaryls in Negishi cross-coupling reactions, based on literature precedents.

ParameterVariationEffect on Yield of Fluorinated BiarylRationale & Causality
Catalyst Pd(PPh₃)₄ vs. Pd₂(dba)₃/Buchwald LigandOften higher with Buchwald ligandsBulky, electron-rich phosphine ligands on Buchwald catalysts facilitate oxidative addition and reductive elimination, which can be challenging with electron-deficient fluorinated arenes.[8]
Ligand PPh₃ vs. XPhos or SPhosGenerally higher with biarylphosphine ligandsIncreased steric bulk and electron-donating ability of ligands like XPhos and SPhos accelerate the rate-limiting steps of the catalytic cycle.[11][12]
Solvent THF vs. Dioxane vs. TolueneHighly substrate-dependentThe polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates.[8]
Leaving Group Aryl-I vs. Aryl-Br vs. Aryl-ClI > Br > ClThe C-X bond strength decreases from Cl to I, making oxidative addition more facile for aryl iodides and bromides.[2]
Temperature Room Temperature vs. Elevated TemperatureHigher temperatures often requiredMay be necessary to overcome the activation energy for oxidative addition, especially with less reactive aryl chlorides.[8]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst, poor quality organozinc reagent, or insufficient temperature.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly prepared or titrated organozinc reagents. Increase the reaction temperature.

  • Formation of Homocoupled Products:

    • Cause: Competing side reactions of the organozinc reagent or aryl halide.

    • Solution: Adjust the stoichiometry of the reactants. Slower addition of the organozinc reagent may be beneficial.

  • Dehalogenation of the Aryl Halide:

    • Cause: Presence of proton sources or side reactions of the palladium hydride species.

    • Solution: Ensure rigorously dry conditions.

Conclusion

The Negishi cross-coupling reaction is a robust and versatile method for the synthesis of fluorinated biaryls, a critical class of molecules in modern chemistry. A thorough understanding of the reaction mechanism, careful selection of the catalyst and ligand, and meticulous experimental technique are essential for achieving high yields and purity. This application note provides a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

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  • Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

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  • OpenOChem Learn. Negishi Coupling. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2020, June 4). Negishi Cross-Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Negishi Coupling. Retrieved from [Link]

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  • Wang, Z., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry, 3(8), 2132–2142. [Link]

  • Ciriano, M. V., et al. (2011). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications, 47(32), 9200–9202. [Link]

  • Denmark, S. E. (2020, January 14). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign.
  • Fujikawa, K., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3826–3829. [Link]

  • Politanskaya, L. V., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules, 25(22), 5427. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • ResearchGate. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Retrieved from [Link]

  • Sharma, S., & Singh, V. K. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(10), 2753–2776. [Link]

  • National Institutes of Health. (2010). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • Kelly, C. B., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6398–6402. [Link]

  • Dai, Q., et al. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8343–8346. [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]

  • ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Retrieved from [Link]

  • PubMed. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Retrieved from [Link]

  • Wang, X., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(8), 4124–4130. [Link]

  • Organic Chemistry Portal. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved from [Link]

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Application Note & Protocol: A Scalable and Robust Synthesis of 4-(3-Fluoro-4-methylphenyl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-(3-fluoro-4-methylphenyl)phenol, a key biaryl intermediate in the development of advanced materials and pharmaceutical agents. The synthetic strategy is centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its high functional group tolerance, mild conditions, and scalability.[1][2] We present a detailed, field-proven protocol for coupling 4-bromo-2-fluoro-1-methylbenzene with 4-hydroxyphenylboronic acid. This guide elucidates the underlying reaction mechanism, addresses critical scale-up challenges such as thermal management and catalyst selection, and provides robust protocols for starting material synthesis, the main coupling reaction, product purification, and residual palladium removal. The methodologies are designed to be self-validating through integrated in-process controls and analytical checkpoints, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of 4-(3-Fluoro-4-methylphenyl)phenol

Substituted biaryl phenols are privileged scaffolds in medicinal chemistry and materials science. The specific compound, 4-(3-fluoro-4-methylphenyl)phenol, incorporates a fluoro-methylphenyl motif that can significantly influence molecular conformation, metabolic stability, and binding affinity in drug candidates. Its synthesis, particularly at an industrial scale, requires a reliable, efficient, and cost-effective process. The Suzuki-Miyaura coupling stands out as the premier method for constructing the requisite C(aryl)-C(aryl) bond, offering significant advantages over older methods like the Ullmann reaction.[2][3] This guide is intended for researchers, chemists, and process development professionals seeking to implement or optimize the large-scale production of this valuable building block.

The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The core of our synthetic approach is the coupling of an aryl halide with an arylboronic acid. This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[4]

Overall Reaction: Overall Reaction Scheme (Image: Reaction scheme for the synthesis of 4-(3-Fluoro-4-methylphenyl)phenol)

The Catalytic Cycle: A Mechanistic Rationale

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The process involves a sequence of three key steps that regenerate the active Pd(0) catalyst.[5][6] The choice of ligands, base, and solvent directly impacts the efficiency of each step.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 4-bromo-2-fluoro-1-methylbenzene. This is often the rate-determining step of the reaction.[5] The reactivity order for the halide is I > Br > Cl.[5] Bromides are frequently chosen for scale-up as they offer a good balance of reactivity and cost.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻). The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (often biphasic) is critical to facilitate this transfer.[7]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, 4-(3-fluoro-4-methylphenyl)phenol. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) pd0->pd_complex Oxidative Addition product Ar¹-Ar² (Product) pd0->product pd_complex->pd0 Reductive Elimination transmetalation Transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² pd_complex->biaryl_pd_complex Transmetalation biaryl_pd_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination aryl_halide Ar¹-X (4-Bromo-2-fluoro-1-methylbenzene) aryl_halide->pd_complex boronic_acid Ar²-B(OH)₂ + Base (4-Hydroxyphenylboronic acid) boronic_acid->biaryl_pd_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Process Workflow and Scale-Up Considerations

Transitioning a laboratory procedure to a multi-kilogram scale introduces challenges that must be proactively managed. A well-defined workflow with in-process controls (IPCs) is essential for success.

Synthesis_Workflow start Start prep_sm1 Synthesis of 4-Bromo-2-fluoro-1-methylbenzene start->prep_sm1 prep_sm2 Synthesis of 4-Hydroxyphenylboronic acid start->prep_sm2 ipc1 IPC 1: Purity Check (GC, NMR) prep_sm1->ipc1 prep_sm2->ipc1 suzuki_coupling Scale-Up Suzuki-Miyaura Coupling Reaction ipc1->suzuki_coupling ipc2 IPC 2: Reaction Completion (HPLC, TLC) suzuki_coupling->ipc2 workup Aqueous Work-up & Phase Separation ipc2->workup pd_removal Palladium Scavenging/ Removal workup->pd_removal purification Crystallization/ Purification pd_removal->purification ipc3 IPC 3: Purity & Residual Pd (HPLC, ICP-MS) purification->ipc3 drying Product Drying ipc3->drying final_qc Final QC Analysis (NMR, MS, Purity) drying->final_qc end End final_qc->end

Caption: Overall workflow for the scale-up synthesis and purification process.

Key Scale-Up Considerations:
  • Catalyst Selection: While homogeneous catalysts like Pd(PPh₃)₄ are common in labs, heterogeneous or single-atom catalysts (SACs) are increasingly used for industrial applications due to their ease of separation and recyclability.[8][9] For this protocol, we use a standard homogeneous catalyst but discuss alternatives for palladium removal. Catalyst loading is a critical cost driver and should be optimized to be as low as possible without compromising reaction time and yield.

  • Thermal Safety: Palladium-catalyzed coupling reactions are exothermic.[10] On a large scale, this heat generation can lead to a dangerous thermal runaway if not properly controlled. It is imperative to perform calorimetric studies (e.g., using Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction before attempting a large-scale run.[11] A semi-batch process, where one reagent is added portion-wise, is recommended for better thermal control.

  • Reagent and Solvent Choice: Use dry, high-purity reagents and anhydrous, degassed solvents to prevent catalyst deactivation.[12] Biphasic solvent systems (e.g., Toluene/Water) are effective for Suzuki couplings, as they facilitate product separation and can help manage the reaction temperature.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications where limits are often in the low ppm range.[1] Post-reaction treatment with scavengers (e.g., thiol-functionalized silica, activated carbon) or specific aqueous washes is a mandatory step in the purification process.[13]

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of 4-Bromo-2-fluoro-1-methylbenzene (Starting Material 1)

This starting material can be synthesized from 3-fluoro-4-methylaniline via a Sandmeyer-type reaction or sourced commercially. A common synthetic route involves diazotization followed by bromination.[14] For the purpose of this guide, we assume this material is sourced from a reliable vendor with a purity of >98%.

Part B: Synthesis of 4-Hydroxyphenylboronic acid (Starting Material 2)

This reagent is commercially available but can also be prepared on a large scale. A common method involves the reaction of a Grignard reagent formed from a protected 4-bromophenol with a trialkyl borate, followed by acidic hydrolysis.[15]

Protocol Example (Grignard Route):

  • Protect the hydroxyl group of 4-bromophenol (e.g., as a silyl ether).

  • In a dry, inert atmosphere (N₂ or Ar), add magnesium turnings to anhydrous THF.

  • Slowly add the protected 4-bromophenol to initiate Grignard formation.

  • Cool the Grignard reagent to <-60°C and slowly add triisopropyl borate.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous acid (e.g., HCl), which also removes the protecting group, and extract the product.

  • Purify by crystallization.

Part C: Scale-Up Protocol for 4-(3-Fluoro-4-methylphenyl)phenol

This protocol is designed for a nominal 1.0 kg scale of the limiting reagent, 4-bromo-2-fluoro-1-methylbenzene.

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Molar Eq.Amount (kg)Moles (mol)Notes
4-Bromo-2-fluoro-1-methylbenzene189.021.01.005.29Limiting reagent
4-Hydroxyphenylboronic acid137.921.10.805.82Contains varying amounts of anhydride
Tetrakis(triphenylphosphine)palladium(0)1155.560.0050.0310.026Pd(PPh₃)₄, handle under inert atmosphere
Potassium Carbonate (K₂CO₃)138.213.02.1915.87Anhydrous, finely powdered
Toluene--8.0 L-Degassed
Deionized Water--4.0 L-Degassed

Procedure:

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet. Ensure the system is clean, dry, and can be purged with an inert atmosphere.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging Reagents:

    • To the reactor, charge toluene (8.0 L), 4-bromo-2-fluoro-1-methylbenzene (1.00 kg, 5.29 mol), 4-hydroxyphenylboronic acid (0.80 kg, 5.82 mol), and powdered potassium carbonate (2.19 kg, 15.87 mol).

    • Begin stirring to form a slurry.

    • In a separate, dry container under nitrogen, weigh Tetrakis(triphenylphosphine)palladium(0) (31 g, 0.026 mol) and add it to the reactor.

  • Degassing: While stirring, sparge the mixture with nitrogen for an additional 20-30 minutes.

  • Reaction:

    • Heat the mixture with controlled heating to a target temperature of 85-90 °C.

    • CAUTION: Monitor the internal temperature closely. An exotherm may occur as the reaction initiates. Be prepared with cooling to maintain the target temperature range.

    • Maintain the reaction at 85-90 °C for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, carefully take a sample from the reaction mixture. Analyze by HPLC or TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexane) to check for the consumption of the starting aryl bromide. The reaction is considered complete when <1% of the limiting reagent remains. If incomplete, continue heating for another 1-2 hours.

Purification and Characterization

Work-up and Palladium Removal
  • Cooling and Phase Separation: Once the reaction is complete, cool the mixture to 40-50 °C. Stop stirring and add deionized water (4.0 L). Stir for 15 minutes, then allow the layers to separate.

  • Aqueous Extraction: Drain the lower aqueous layer. The aqueous layer will contain the inorganic salts and excess boronic acid byproducts.

  • Palladium Scavenging: To the organic (toluene) layer, add a 20% aqueous solution of sodium bisulfite (NaHSO₃) (2.0 L). Heat the mixture to 60-70 °C and stir vigorously for 1-2 hours. This step helps to reduce Pd(II) species and aids in their removal into the aqueous phase.[13]

  • Second Wash: Cool to 40-50 °C, separate the aqueous layer, and wash the organic layer with brine (2.0 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.

Final Purification by Crystallization
  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as toluene/heptane or ethanol/water.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum at 50 °C until a constant weight is achieved.

Quality Control and Characterization

The final product should be analyzed to confirm its identity and purity.

  • Appearance: Off-white to light tan solid.

  • Purity (HPLC): ≥ 99.0%

  • Identity (¹H NMR, ¹³C NMR, MS): Conforms to the structure of 4-(3-fluoro-4-methylphenyl)phenol.

  • Residual Palladium (ICP-MS): < 10 ppm (or as required by specification).

Table 2: Hazard and Safety Information

CompoundGHS Pictogram(s)Hazard Statement(s)
4-Bromo-2-fluoro-1-methylbenzeneWarningH315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
4-Hydroxyphenylboronic acidWarningH315 (Skin Irrit. 2), H319 (Eye Irrit. 2)
Tetrakis(triphenylphosphine)palladium(0)WarningH315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Potassium Carbonate (K₂CO₃)WarningH315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
TolueneDangerH225 (Flam. Liq. 2), H304 (Asp. Tox. 1), H315 (Skin Irrit. 2), H336 (STOT SE 3), H361d (Repr. 2), H373 (STOT RE 2)

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 4-(3-fluoro-4-methylphenyl)phenol. By focusing on the well-established Suzuki-Miyaura cross-coupling reaction and addressing key scale-up considerations such as thermal safety, catalyst selection, and palladium removal, this guide enables the efficient and reproducible production of this important chemical intermediate. The integration of in-process controls and rigorous final product analysis ensures that the material produced meets the high-purity standards required for pharmaceutical and advanced materials applications.

References

  • U.S. Patent 5,892,126. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methylphenol. [Link]

  • MDPI. (2020). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • U.S. Patent 3,705,203. (1972). Method for purifying biphenyl.
  • Chinese Patent CN1157812A. (1997). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • ACS Publications. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Chinese Patent CN111072698A. (2020). Preparation method of hydroxyphenylboronic acid.
  • Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • Chinese Patent CN101045670A. (2007). Process for purifying biphenyl.
  • ResearchGate. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

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Application Notes and Protocols for 4-(3-Fluoro-4-methylphenyl)phenol in Functional Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Biphenyl Phenols in Advanced Materials

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart significant advantages to functional materials, including enhanced thermal stability, modified electronic properties, and tailored intermolecular interactions.[1][2] The biphenyl scaffold, a privileged structure in many applications, gains a new dimension of functionality when combined with fluorine substitution. This guide focuses on a specific, high-potential molecule: 4-(3-Fluoro-4-methylphenyl)phenol . This compound merges the desirable characteristics of a fluorinated phenyl ring with a reactive phenolic group, making it a versatile building block for a new generation of functional materials.

This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development. It provides a deep dive into the synthesis, properties, and potential applications of 4-(3-Fluoro-4-methylphenyl)phenol, complete with detailed experimental protocols and the scientific rationale behind them.

Physicochemical Properties and Safety Data

While specific experimental data for 4-(3-Fluoro-4-methylphenyl)phenol is not broadly available, we can extrapolate its properties based on its constituent moieties, 3-fluoro-4-methylphenol and the biphenyl structure.

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₁₃H₁₁FO
Molecular Weight 202.23 g/mol
Appearance White to off-white crystalline solidBased on similar biphenyl compounds
Solubility Soluble in organic solvents (e.g., THF, DMF, Chloroform), sparingly soluble in waterGeneral solubility of phenolic and biphenyl compounds
Melting Point Estimated range: 100-150 °C
Boiling Point > 300 °C

Safety and Handling:

Substituted phenols and fluorinated aromatic compounds require careful handling. Users should consult the Safety Data Sheet (SDS) for detailed information. As a general guideline:

  • Hazardous if swallowed, in contact with skin, or if inhaled. [3][4]

  • Causes skin irritation and serious eye irritation. [3][4]

  • May cause respiratory irritation. [4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

Synthesis of 4-(3-Fluoro-4-methylphenyl)phenol: A Protocol Grounded in Suzuki-Miyaura Coupling

The most efficient and widely adopted method for constructing the C-C bond in biphenyl derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This approach offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

The proposed synthesis involves the coupling of a boronic acid derivative with a halogenated phenol.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Reactants Reactants: - 4-Bromo-2-fluorotoluene - 4-Hydroxyphenylboronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water) Reaction_Vessel Reaction Setup: - Schlenk flask under inert atmosphere (N₂ or Ar) - Stirring and heating Reactants->Reaction_Vessel 1. Combine Reaction Reaction: - Reflux at 80-100 °C for 12-24h Reaction_Vessel->Reaction 2. Heat Workup Work-up: - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) - Wash with brine - Dry over Na₂SO₄ Reaction->Workup 3. Cool & Quench Purification Purification: - Column Chromatography (Silica gel) - Recrystallization Workup->Purification 4. Isolate Product Product: 4-(3-Fluoro-4-methylphenyl)phenol Purification->Product 5. Characterize

Caption: Suzuki-Miyaura coupling workflow for synthesizing 4-(3-Fluoro-4-methylphenyl)phenol.

Detailed Protocol: Synthesis of 4-(3-Fluoro-4-methylphenyl)phenol

Materials:

  • 4-Bromo-2-fluorotoluene

  • 4-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Reaction Setup: To a 250 mL Schlenk flask, add 4-bromo-2-fluorotoluene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water. Degas the solvent mixture by bubbling with the inert gas for 30 minutes. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Functional Material Science: High-Performance Polymers

The phenolic hydroxyl group in 4-(3-Fluoro-4-methylphenyl)phenol is a versatile functional handle for polymerization reactions.[9] This allows for its incorporation into various polymer backbones, such as polyimides, polycarbonates, and polyesters, to create materials with tailored properties.

Synthesis of a Fluorinated Aromatic Polyimide

Fluorinated polyimides are known for their excellent thermal stability, low dielectric constant, and good gas separation properties. The incorporation of 4-(3-Fluoro-4-methylphenyl)phenol as a side chain can further enhance these properties.

Experimental Workflow: Polyimide Synthesis

Polyimide_Synthesis Monomer_Prep Monomer Preparation: - 4-(3-Fluoro-4-methylphenyl)phenol - Diamine (e.g., 4,4'-oxydianiline) - Dianhydride (e.g., PMDA) Polyamic_Acid Poly(amic acid) Formation: - Dissolve diamine in NMP - Add dianhydride portion-wise at 0 °C - Stir at room temperature for 24h Monomer_Prep->Polyamic_Acid 1. React Side_Chain_Attach Side Chain Attachment: - Add 4-(3-Fluoro-4-methylphenyl)phenol - Coupling agent (e.g., DCC/DMAP) Polyamic_Acid->Side_Chain_Attach 2. Functionalize Imidization Chemical Imidization: - Add acetic anhydride and pyridine - Heat to 120 °C for 4h Side_Chain_Attach->Imidization 3. Cyclize Precipitation Precipitation and Washing: - Precipitate in methanol - Wash with methanol and water - Dry under vacuum Imidization->Precipitation 4. Purify Polyimide_Film Fluorinated Polyimide Film Precipitation->Polyimide_Film 5. Isolate

Caption: Workflow for the synthesis of a fluorinated aromatic polyimide.

Detailed Protocol: Synthesis of a Polyimide with a 4-(3-Fluoro-4-methylphenyl)phenol Side Chain

Materials:

  • 4,4'-Oxydianiline (ODA)

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP)

  • 4-(3-Fluoro-4-methylphenyl)phenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve ODA (1.0 eq) in anhydrous NMP. Cool the solution to 0 °C.

  • Polymerization: Add PMDA (0.98 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution.

  • Side Chain Functionalization: To the poly(amic acid) solution, add 4-(3-Fluoro-4-methylphenyl)phenol (0.05 eq), DCC (0.05 eq), and a catalytic amount of DMAP. Stir at room temperature for 12 hours.

  • Chemical Imidization: Add acetic anhydride (4.0 eq) and pyridine (2.0 eq) to the reaction mixture. Heat the solution to 120 °C and stir for 4 hours.

  • Precipitation and Purification: Cool the polymer solution to room temperature and precipitate it by pouring it into a large volume of methanol. Filter the fibrous polymer and wash it thoroughly with methanol and water.

  • Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.

  • Film Casting: The resulting fluorinated polyimide can be dissolved in a suitable solvent (e.g., NMP) and cast into thin films for further characterization of its mechanical, thermal, and dielectric properties.

Potential Applications in Functional Material Science

The unique combination of a fluorinated biphenyl core and a phenolic group in 4-(3-Fluoro-4-methylphenyl)phenol opens up a wide range of potential applications:

  • Liquid Crystals: The rigid biphenyl core is a common mesogen in liquid crystal displays. The fluorine substituent can be used to tune the dielectric anisotropy and viscosity of the liquid crystalline medium.[10]

  • Organic Light-Emitting Diodes (OLEDs): The fluorinated biphenyl moiety can be incorporated into host materials for OLEDs to improve charge transport and device efficiency.

  • Gas Separation Membranes: Polyimides derived from this monomer are expected to exhibit high gas permeability and selectivity due to the presence of the fluorine atom, which can disrupt polymer chain packing.

  • Pharmaceutical and Agrochemical Intermediates: Phenolic compounds are important precursors in the synthesis of various bioactive molecules.[11] The fluorinated methylphenyl group can enhance metabolic stability and bioavailability.[2][12]

Conclusion

4-(3-Fluoro-4-methylphenyl)phenol is a promising and versatile building block for the development of advanced functional materials. Its synthesis via robust and scalable methods like the Suzuki-Miyaura coupling makes it an accessible target for researchers. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the exciting field of fluorinated materials. The strategic use of such well-designed molecular components will undoubtedly continue to drive advancements in electronics, separations, and biomedical applications.

References

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (1999). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

  • Schümann, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2019). Phenolic building blocks for the assembly of functional materials.
  • Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • MDPI. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ScienceDirect. (2020). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Retrieved from [Link]

  • Sage Creation. (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOL CRYSTAL. Retrieved from [Link]

  • Google Patents. (1991). EP0426815B1 - Fluorinated biphenyl derivatives.
  • ACS Publications. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Retrieved from [Link]

  • Fiveable. (n.d.). 4-methylphenol Definition. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ExamSIDE.Com. (n.d.). Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). 3-(4-Methylphenyl)-4H-chromen-4-one. Retrieved from [Link]

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Application Notes & Protocols for the In Vitro Characterization of Novel Fluorinated Biaryl Phenols: A Conceptual Guide

Author: BenchChem Technical Support Team. Date: February 2026

An important note on the state of research: As of the last update, "4-(3-Fluoro-4-methylphenyl)phenol" is not a widely documented compound in publicly accessible scientific literature. Therefore, this document serves as a comprehensive, generalized guide for the in vitro characterization of novel, structurally related fluorinated biaryl phenols. The protocols and strategies outlined herein are based on established methodologies for analogous phenolic compounds and provide a robust framework for initial investigation.

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a strategic framework and detailed protocols for the initial in vitro evaluation of novel fluorinated biaryl phenols, using the hypothetical compound 4-(3-Fluoro-4-methylphenyl)phenol as a structural template. The focus is on establishing a foundational understanding of the compound's cytotoxic, antioxidant, and antimicrobial properties.

Introduction: The Rationale for Characterizing Novel Phenolic Compounds

Phenolic compounds are a cornerstone of drug discovery, exhibiting a vast range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The introduction of a fluorine atom into a phenolic scaffold can significantly modulate its physicochemical and biological properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The biaryl structure further expands the potential for complex interactions with biological targets.

Given the scarcity of data on 4-(3-Fluoro-4-methylphenyl)phenol, a logical and systematic approach to its in vitro characterization is paramount. This guide proposes a tiered assay cascade designed to efficiently profile the compound's primary biological effects.

Pre-Assay Considerations: Compound Handling and Safety

a. Physicochemical Properties & Solubilization: The biaryl structure suggests low aqueous solubility.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Working Solutions: The DMSO stock should be serially diluted in the appropriate cell culture medium or assay buffer. It is critical to ensure the final DMSO concentration in the assay does not exceed a non-toxic level, typically ≤0.5%, as higher concentrations can induce cellular stress and artifacts.

b. Safety & Handling: Substituted phenols can be harmful.[4]

  • Hazards: Assume the compound is harmful if swallowed, in contact with skin, and may cause skin and eye irritation.

  • Precautions: Always handle the compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Proposed In Vitro Assay Cascade

A logical progression of assays is crucial for building a comprehensive biological profile. We recommend the following tiered approach:

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic & Functional Assays cluster_2 Tier 3: Advanced Characterization Cytotoxicity Cytotoxicity & Viability (e.g., MTT Assay) DoseResponse Establish Dose-Response Curve (Determine IC50) Cytotoxicity->DoseResponse Provides safe concentration range Antioxidant Antioxidant Capacity (e.g., DPPH Assay) DoseResponse->Antioxidant Inform non-toxic concentrations for functional assays Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) DoseResponse->Antimicrobial Enzyme Enzyme Inhibition (Target-specific) DoseResponse->Enzyme Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Antioxidant->Mechanism Antimicrobial->Mechanism Enzyme->Mechanism

Caption: Proposed workflow for in vitro characterization.

Detailed Application Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized and quantified spectrophotometrically.[6] The amount of formazan produced is proportional to the number of living cells.[3]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa for cancer, HaCaT for skin toxicity) to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a 2X serial dilution of the compound in culture medium from your stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[7]

    • Add 10 µL of the MTT solution to each well (final concentration 0.45-0.5 mg/mL).[8]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3][8]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at 540-570 nm using a microplate reader.[3]

Data Presentation & Analysis:

Concentration (µM)Absorbance (OD 570nm)% Viability
Vehicle Control1.25100%
0.11.2297.6%
11.1592.0%
100.6854.4%
500.2116.8%
1000.086.4%
  • % Viability Calculation: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 (half-maximal inhibitory concentration).

G Start Seed cells in 96-well plate Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Treat with compound dilutions Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 AddMTT Add MTT Reagent (10µL) Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize Remove medium, add DMSO (150µL) Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antioxidant Capacity via DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay quantifies the ability of a compound to act as a free radical scavenger. DPPH is a stable free radical with a deep purple color, showing a strong absorbance at ~517 nm. When reduced by an antioxidant, its color fades to yellow.[2] The decrease in absorbance is proportional to the radical scavenging activity.[2]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

    • Compound Dilutions: Prepare serial dilutions of the test compound in methanol or ethanol. Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of your compound dilutions or standard to each well.

    • Add 180-200 µL of the DPPH working solution to each well and mix thoroughly.[9]

    • Include a blank control (methanol/ethanol only) and a negative control (DPPH solution + methanol/ethanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[9]

Data Presentation & Analysis:

Concentration (µg/mL)Absorbance (OD 517nm)% Inhibition
Control (DPPH only)0.950%
10.8114.7%
100.6234.7%
500.3365.3%
1000.1584.2%
  • % Inhibition Calculation: [(Abs_control - Abs_sample) / Abs_control] * 100[2]

  • Plot % Inhibition against the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration).

G Start Prepare compound dilutions in methanol AddSample Add 20µL of sample/standard to 96-well plate Start->AddSample AddDPPH Add 180µL of DPPH solution AddSample->AddDPPH Mix Mix thoroughly AddDPPH->Mix Incubate Incubate 30 min in dark Mix->Incubate Read Read Absorbance (517nm) Incubate->Read

Caption: Workflow for the DPPH antioxidant assay.

Protocol 3: Antimicrobial Activity via Broth Microdilution Assay

Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the target microorganism (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[4]

  • Compound Dilution in Plate:

    • In a sterile 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2X concentrated stock of your compound to the first well and perform a 2-fold serial dilution across the plate.

    • Ensure to include a "growth control" (broth + inoculum, no compound) and a "sterility control" (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The total volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determining MIC:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound in which no turbidity is observed.

    • Optionally, a viability indicator like Resazurin can be added to aid in the determination.[10]

Data Presentation:

WellCompound Conc. (µg/mL)Growth (Turbidity)
1128-
264-
332-
416 - (MIC)
58+
64+
7Growth Control+
8Sterility Control-

To determine the Minimum Bactericidal Concentration (MBC), a small aliquot from the clear wells (at and above the MIC) can be plated on agar. The MBC is the lowest concentration that results in no colony formation after incubation.[11]

G Start Prepare serial dilutions of compound in 96-well plate PrepareInoculum Prepare standardized microbial inoculum Start->PrepareInoculum Inoculate Inoculate wells with microbes PrepareInoculum->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Read Visually assess turbidity to determine MIC Incubate->Read MBC Plate from clear wells onto agar to find MBC Read->MBC

Caption: Workflow for MIC/MBC determination.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available at: [Link]

  • Dojindo Molecular Technologies (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available at: [Link]

  • Al-Sammarraie, F. K. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • PubChem. 3-Fluoro-4-methylphenol. National Institutes of Health. Available at: [Link]

  • Adwas, A. A., El-Sayed, A. S., & Azab, A. E. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]

  • PubChem. 4-Fluoro-3-methylphenol. National Institutes of Health. Available at: [Link]

  • Sharifi-Rad, J., et al. (2021). Phenolic Compounds: A Comprehensive Review of Their Roles in Health and Disease. MDPI.
  • Al-Duais, M. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • StatPearls. Phenol Toxicity. National Center for Biotechnology Information. Available at: [Link]

  • Sieniawska, E. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Fluoro-4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Common Side Products

Introduction: The synthesis of 4-(3-fluoro-4-methylphenyl)phenol, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction, while generally robust, is susceptible to several side reactions that can complicate purification, reduce yield, and impact the purity of the final product. This guide provides researchers and drug development professionals with a comprehensive troubleshooting framework, presented in a question-and-answer format, to anticipate, identify, and address the formation of common impurities during this synthesis.

Part 1: Frequently Asked Questions (FAQs) on Common Side Products

This section addresses the most frequently encountered impurities and the fundamental reasons for their formation.

Q1: What are the most common homocoupling byproducts I should expect to see?

A: Homocoupling is a significant side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls from the starting materials.[4] In this specific synthesis, you should be vigilant for two primary homocoupling products:

  • 3,3'-Difluoro-4,4'-dimethylbiphenyl: This arises from the palladium-catalyzed coupling of two molecules of the 3-fluoro-4-methylphenylboronic acid.

  • 4,4'-Dihydroxybiphenyl (or its protected form): If you are using a 4-halophenol derivative (e.g., 4-bromoanisole), it can couple with itself to form a symmetrical biphenyl.

The primary cause of homocoupling is often the presence of oxygen, which can facilitate an alternative catalytic cycle involving the oxidative coupling of the boronic acid.[4][5] High catalyst loading and elevated temperatures can also promote this undesired pathway.

Q2: I am observing significant loss of my starting materials, and my mass spectrometry data shows masses corresponding to 3-fluoro-4-methyltoluene and phenol (or anisole). What is happening?

A: You are likely observing the results of protodeboronation and/or protodehalogenation.

  • Protodeboronation is the protonolysis of the C-B bond in your boronic acid, replacing it with a C-H bond to yield 3-fluoro-4-methyltoluene.[6] This is a well-known side reaction, especially under basic aqueous conditions, which are typical for Suzuki couplings.[7][8] The reaction is often accelerated at high pH and elevated temperatures.[7][9]

  • Protodehalogenation is the equivalent reaction for your aryl halide partner, where the C-X (X = Br, I) bond is cleaved and replaced by a C-H bond.

These side reactions directly consume your starting materials, leading to lower yields of the desired cross-coupled product.

Q3: My synthesis involves a final deprotection step to unmask the phenol (e.g., demethylation of an anisole precursor). What specific impurities should I look out for from this step?

A: If you are using a protected phenol, such as 4-(3-fluoro-4-methylphenyl)anisole, and performing a demethylation with a reagent like boron tribromide (BBr₃), the most common impurity is the unreacted starting material .[10][11]

  • Incomplete Cleavage: Insufficient reagent, low reaction temperature, or short reaction times can lead to incomplete conversion. Recent studies show that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, but this requires appropriate conditions to drive the reaction to completion.[12]

  • Workup Issues: The intermediate borate esters formed during the reaction must be fully hydrolyzed during the aqueous workup to yield the final phenol. Incomplete hydrolysis can lead to reprotection or complex mixtures.

Q4: How do my choices of base and solvent impact the formation of these side products?

A: Base and solvent are critical parameters that significantly influence the reaction's outcome.

  • Base: A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[1][13] However, strong bases and high concentrations can accelerate the undesired protodeboronation of the boronic acid.[7][9] Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often preferred over stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydroxide (NaOH) to minimize this side reaction.[2][13]

  • Solvent: The choice of solvent (e.g., toluene, THF, dioxane, often with water) affects the solubility of reagents and the stability of catalytic intermediates.[2] Using anhydrous solvents can sometimes suppress protodeboronation, but this may require using different bases or additives. A biphasic system (e.g., toluene/water) is common and helps to dissolve the inorganic base and facilitate the reaction, but the presence of water can promote protodeboronation.[2]

Part 2: Troubleshooting Guide: From Observation to Solution

This section provides a scenario-based approach to diagnosing and solving specific experimental issues.

Scenario 1: My TLC/LC-MS shows non-polar spots with masses corresponding to homocoupled byproducts.

  • Observation: The crude reaction mixture contains significant amounts of 3,3'-difluoro-4,4'-dimethylbiphenyl and/or 4,4'-dihydroxybiphenyl.

  • Root Cause Analysis: The most probable cause is the presence of oxygen in the reaction mixture, which promotes the oxidative homocoupling of the boronic acid.[4][5]

  • Corrective Actions:

    • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes (subsurface sparging).[4] Alternatively, perform three cycles of vacuum/inert gas backfill.

    • Optimize Catalyst Loading: Reduce the palladium catalyst loading to the minimum effective amount (typically 1-3 mol%). Excess catalyst can sometimes favor side reactions.

    • Temperature Control: Avoid excessively high temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., starting at 60-80 °C).

    • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by keeping the palladium in its Pd(0) state without interfering with the main catalytic cycle.[4]

Scenario 2: My reaction yield is low, and NMR/GC-MS analysis confirms the presence of 3-fluoro-4-methyltoluene.

  • Observation: A significant portion of the boronic acid starting material has been converted to its protodeboronated analogue.

  • Root Cause Analysis: The conditions (likely excess base, high temperature, or prolonged reaction time in an aqueous medium) are favoring the protodeboronation side reaction.[6][7]

  • Corrective Actions:

    • Change the Base: Switch to a milder base. If you are using Cs₂CO₃ or NaOH, consider using K₃PO₄ or KF.[2]

    • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding acids.[7] While they may react slower, they can provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6]

    • Minimize Water: While often necessary, try to minimize the amount of water in the reaction. If possible, explore anhydrous conditions with a suitable organic-soluble base.

    • Control Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess provides more substrate for the side reaction.

Scenario 3: After BBr₃ deprotection, my final product is contaminated with the starting methoxy-analogue.

  • Observation: NMR and LC-MS analysis of the purified product shows a significant peak corresponding to 4-(3-fluoro-4-methylphenyl)anisole.

  • Root Cause Analysis: The demethylation reaction did not go to completion. This can be due to insufficient BBr₃, a non-optimal reaction temperature, or premature quenching of the reagent.[10][11]

  • Corrective Actions:

    • Increase Reagent Stoichiometry: While recent studies show sub-stoichiometric amounts can work, a common practice is to use at least one equivalent of BBr₃ per ether group.[11][12] For challenging substrates, a slight excess (1.2-1.5 equivalents) may be necessary.

    • Optimize Temperature and Time: BBr₃ reactions are often started at low temperatures (e.g., -78 °C or 0 °C) and slowly warmed to room temperature.[11] If conversion is low, consider extending the reaction time at room temperature or gently warming to 40 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Ensure Reagent Quality: BBr₃ is highly reactive with moisture.[10] Use a fresh bottle or a recently titrated solution to ensure its activity.

    • Careful Quenching: Quench the reaction slowly at low temperature by adding methanol or water. A rapid, exothermic quench can sometimes lead to side reactions.

Part 3: Data & Visualization

Table 1: Physicochemical Properties of Target Compound and Potential Side Products
Compound NameStructureMolecular Weight ( g/mol )Typical Chromatographic Behavior
4-(3-Fluoro-4-methylphenyl)phenol Fc1ccc(cc1)c2ccc(O)cc2202.22Polar
3,3'-Difluoro-4,4'-dimethylbiphenylCc1ccc(c(F)c1)c2cc(C)c(F)cc2218.25Non-polar
3-Fluoro-4-methyltolueneCc1ccc(F)cc1110.14Very Non-polar
4-(3-Fluoro-4-methylphenyl)anisoleCOc1ccc(cc1)c2ccc(C)c(F)c2216.25Moderately Non-polar
Diagrams

Suzuki_Cycle_and_Side_Reactions cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)-Ar² PdII_Aryl->PdII_Biaryl + Ar²-B(OH)₃⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ Base Base BoronicAcid->Base Homocoupling Homocoupling (Ar²-Ar²) BoronicAcid->Homocoupling Protodeboronation Protodeboronation (Ar²-H) BoronicAcid->Protodeboronation Base->Transmetal Base->Protodeboronation Oxygen O₂ Oxygen->Homocoupling Pd(0) ProtonSource H₂O ProtonSource->Protodeboronation Troubleshooting_Tree Start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Obs1 Observation: Non-polar byproduct MW ≈ 2 x Ar-group Start->Obs1 High MW Byproduct Obs2 Observation: Low Yield & Presence of Ar-H byproduct Start->Obs2 Low SM Conversion Obs3 Observation: Incomplete conversion after deprotection Start->Obs3 Protected SM Remains Cause1 Probable Cause: Homocoupling Obs1->Cause1 Cause2 Probable Cause: Protodeboronation Obs2->Cause2 Cause3 Probable Cause: Inefficient Deprotection Obs3->Cause3 Sol1 Solution: - Rigorous Degassing - Optimize Catalyst Load - Control Temperature Cause1->Sol1 Sol2 Solution: - Use Milder Base - Use Boronic Ester - Minimize Water Cause2->Sol2 Sol3 Solution: - Increase Reagent Stoich. - Optimize Temp/Time - Use Fresh Reagent Cause3->Sol3

Figure 2. A decision tree for troubleshooting based on analytical observations.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 14(2), 435-440.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Ciofini, I., et al. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 116(38), 9565-9572.
  • Barreiro, E. J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7934-7957.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11845-11857.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17582.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2267-2270.
  • Schareina, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12384-12392.
  • ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]

  • Molander, G. A., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Organic Letters, 14(12), 3146-3149.
  • Aggarwal, V. K., & Reid, M. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1278-1291.
  • ResearchGate. (2025). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Wikipedia. (2024). Protodeboronation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylphenol. Retrieved from [Link]

  • PubMed. (2018). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • Google Patents. (2016). CN105384603A - Synthesis method of poly-fluorinated phenol compound.
  • Universidade Fernando Pessoa. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • YouTube. (2019). cleavage of ethers with acid. Retrieved from [Link]

Sources

Technical Support Center: Mastering Suzuki Reactions with Fluorinated Compounds by Preventing Protodeboronation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for a common challenge in Suzuki-Miyaura cross-coupling reactions: the undesired protodeboronation of fluorinated arylboronic acids. Fluorinated organic molecules are of immense interest in medicinal chemistry, and mastering their synthesis is crucial. This center is designed to provide you with the expertise and practical guidance to overcome synthetic hurdles and achieve your desired outcomes.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding protodeboronation in Suzuki reactions involving fluorinated compounds.

Q1: What is protodeboronation and why is it a problem in my Suzuki reaction?

A1: Protodeboronation, or protodeborylation, is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this is a detrimental side reaction as it consumes your boronic acid starting material, converting it into the corresponding arene, which reduces the yield of your desired cross-coupled product.[1][2][3][4]

Q2: Why are fluorinated arylboronic acids particularly susceptible to protodeboronation?

A2: Fluorine is a highly electronegative atom. When one or more fluorine atoms are present on an aromatic ring, they act as strong electron-withdrawing groups. This electronic effect increases the acidity of the boronic acid and can make the carbon-boron bond more susceptible to cleavage, particularly under the basic conditions required for the Suzuki reaction.[1][5] For aromatic boronic acids with electron-withdrawing substituents, there is a competing dissociative mechanism that involves the generation of a transient aryl anion, which is then protonated.[1]

Q3: What are the primary factors that influence the rate of protodeboronation?

A3: The propensity for a boronic acid to undergo protodeboronation is highly dependent on several factors, including the electronic nature of the boronic acid's organic substituent, the reaction pH, temperature, the choice of base, solvent, and even the palladium-phosphine catalyst system itself.[1][2]

Q4: Can the choice of palladium ligand affect the extent of protodeboronation?

A4: Absolutely. Recent studies have shown that bulky phosphine ligands, which are often used to facilitate challenging cross-coupling reactions, can paradoxically accelerate protodeboronation.[2][3][4] These sterically hindered ligands can promote the formation of a reactive intermediate that readily undergoes protonolysis from water.[3] Therefore, judicious ligand selection is critical.

Q5: Are there alternatives to using boronic acids to avoid this issue?

A5: Yes. To mitigate protodeboronation, you can use more stable derivatives of boronic acids. These include MIDA (N-methyliminodiacetic acid) boronates, organotrifluoroborates, and boronate esters (e.g., pinacol esters).[1][6] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[1][6]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-solution-oriented approach to tackling protodeboronation in your Suzuki reactions with fluorinated compounds.

Problem 1: Low yield of the desired cross-coupled product and significant formation of the protodeboronated arene.

Probable Causes & Solutions:

  • Inappropriate Base Selection: Strong bases can accelerate the base-catalyzed protodeboronation pathway.[1][2][4]

    • Solution: Switch to a milder base. While strong bases like NaOH are common in Suzuki reactions, for sensitive substrates like polyfluorinated arylboronic acids, weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more suitable.[7] Powdered potassium fluoride (KF) can also be effective, especially for substrates with base-labile functional groups.[8]

  • Suboptimal Ligand Choice: As mentioned, bulky phosphine ligands can promote protodeboronation.[2][3][4]

    • Solution: Screen a range of phosphine ligands. While bulky, electron-rich ligands like SPhos and XPhos are excellent for many Suzuki couplings, consider less sterically demanding or electron-deficient ligands if protodeboronation is a major issue.[3][6] However, it's a delicate balance, as a less bulky ligand might lead to a sluggish reaction, which can also favor protodeboronation.[9]

  • High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.

    • Solution: Attempt the reaction at a lower temperature. For highly reactive coupling partners, it may be possible to achieve good conversion at room temperature, especially with a highly active catalyst system.[6][10]

  • Presence of Water: Water is the proton source for protodeboronation.[1][2][4]

    • Solution: While some water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle, excessive water can be detrimental.[11] Try using anhydrous solvents and carefully dried reagents. If a biphasic system is used, consider reducing the proportion of water.

Problem 2: The reaction is sluggish, and protodeboronation is still a significant side reaction.

Probable Causes & Solutions:

  • Slow Transmetalation: The desired transmetalation step of the Suzuki catalytic cycle is competing with the undesired protodeboronation pathway. If transmetalation is slow, protodeboronation has more time to occur.

    • Solution 1: Use a More Active Catalyst System. Employing a pre-catalyst that rapidly generates the active Pd(0) species can accelerate the productive catalytic cycle.[6][9] Increasing the catalyst loading might also be beneficial.[9]

    • Solution 2: Modify the Boron Reagent. As discussed, using MIDA boronates or organotrifluoroborates can be an effective strategy.[1][6] These derivatives slowly release the boronic acid, maintaining a low concentration and favoring transmetalation over protodeboronation.[1][6]

    • Solution 3: Consider Additives. In some cases, additives like silver(I) oxide (Ag₂O) or copper(I) salts can accelerate the cross-coupling reaction.[1]

Problem 3: Inconsistent yields and varying levels of protodeboronation between batches.

Probable Cause & Solution:

  • Variability in Reagent Quality and Reaction Setup: Inconsistent moisture content in solvents and reagents, or variations in degassing efficiency, can lead to irreproducible results.

    • Solution: Standardize your experimental procedures. Ensure all solvents are properly dried and degassed.[11] Use freshly opened or purified reagents.[9] Meticulous control over the reaction atmosphere (e.g., using a glovebox or Schlenk techniques) is crucial for sensitive reactions.

III. Data-Driven Recommendations

To aid in your experimental design, the following tables summarize key recommendations for minimizing protodeboronation.

Table 1: Recommended Bases for Suzuki Coupling of Fluorinated Arylboronic Acids
BaseStrengthRecommended Use CaseCautions
K₃PO₄ ModerateA good starting point for many sensitive substrates.Can be slow to dissolve.
Cs₂CO₃ ModerateOften provides good results with challenging couplings.More expensive than other carbonate bases.
K₂CO₃ ModerateA common and cost-effective choice.May not be strong enough for less reactive aryl chlorides.
KF WeakIdeal for substrates with base-labile functional groups (e.g., esters).[8]May require higher temperatures or more active catalysts.
Organic Bases (e.g., Et₃N) WeakCan be used in anhydrous conditions.Often less effective than inorganic bases for activating the boronic acid.
Table 2: Ligand Selection Guide for Mitigating Protodeboronation
Ligand TypeExamplesCharacteristicsConsiderations
Bulky Biarylphosphines SPhos, XPhos, RuPhosHighly active, promote fast oxidative addition.Can accelerate protodeboronation with some substrates.[2][3][4]
Less Bulky Phosphines PPh₃, P(o-tol)₃Less prone to promoting protodeboronation.May result in slower reaction rates, potentially allowing for background protodeboronation to become competitive.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, can be effective for aryl chlorides.[8]Their effect on protodeboronation is substrate-dependent and should be screened.

IV. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a Fluorinated Arylboronic Acid

This protocol provides a starting point for optimization.

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the fluorinated arylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and a stir bar to an oven-dried reaction vessel.

    • In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol% relative to Pd).

  • Reaction Setup:

    • Add the appropriate anhydrous, degassed solvent (e.g., dioxane, THF, or toluene, to achieve a concentration of ~0.1 M in the aryl halide) to the reaction vessel containing the solids.

    • Add the catalyst and ligand mixture to the reaction vessel.

    • Seal the vessel and remove it from the glovebox (if applicable).

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (start with a moderate temperature, e.g., 60-80 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

V. Mechanistic Insights and Workflow Diagrams

To visualize the concepts discussed, the following diagrams illustrate the key pathways and troubleshooting logic.

The Suzuki-Miyaura Catalytic Cycle and the Competing Protodeboronation Pathway

Suzuki_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle (Productive) cluster_proto Protodeboronation (Side Reaction) Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)-Ar_F(L_n) OA_complex->TM_complex Transmetalation (Ar_F-B(OH)2 + Base) Boronic_Acid Ar_F-B(OH)2 TM_complex->Pd0 Reductive Elimination Product Product TM_complex->Product Ar-Ar_F Boronate [Ar_F-B(OH)3]^- Boronic_Acid->Boronate Base Proto_Product Ar_F-H Boronate->Proto_Product H₂O

Caption: The desired Suzuki cycle competes with the base-mediated protodeboronation of the boronic acid.

Troubleshooting Workflow for Protodeboronation

Troubleshooting_Workflow Start High Protodeboronation Observed Check_Base Is the base too strong? Start->Check_Base Change_Base Switch to milder base (e.g., K₃PO₄, KF) Check_Base->Change_Base Yes Check_Ligand Is the ligand too bulky? Check_Base->Check_Ligand No Change_Base->Check_Ligand Change_Ligand Screen less bulky ligands Check_Ligand->Change_Ligand Yes Check_Temp Is the temperature too high? Check_Ligand->Check_Temp No Change_Ligand->Check_Temp Lower_Temp Reduce reaction temperature Check_Temp->Lower_Temp Yes Check_Rate Is the reaction sluggish? Check_Temp->Check_Rate No Lower_Temp->Check_Rate Increase_Rate Use a more active catalyst or a boronic acid derivative (MIDA, trifluoroborate) Check_Rate->Increase_Rate Yes Success Problem Solved Check_Rate->Success No Increase_Rate->Success

Caption: A logical workflow for systematically addressing protodeboronation issues.

VI. References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Thomas, D. A., et al. (2018). Suzuki–Miyaura Cross‐Coupling. Organic Reactions, 1-16. Available at: [Link]

  • Billingsley, K. L., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Billingsley, K. L., et al. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved | [Video]. YouTube. Available at: [Link]

  • For the pro's (Suzuki) : r/Chempros - Reddit. (2024, June 12). Reddit. Available at: [Link]

  • Singh, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154, 1037–1056. Available at: [Link]

  • Billingsley, K. L., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for C-F Bond Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-F bond functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of activating and functionalizing carbon-fluorine bonds. The high bond dissociation energy and polarity of the C-F bond present considerable challenges, making catalyst selection a critical determinant of reaction success.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My C-F functionalization reaction is not proceeding. What are the most common initial checks?

A1: When a C-F functionalization reaction fails, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup.

  • Catalyst Activity: Ensure your catalyst, particularly air- and moisture-sensitive precursors like Ni(0) or Pd(0) complexes, has not decomposed. If possible, test the catalyst in a known, reliable reaction.

  • Reagent Purity: Confirm the purity of your fluoroaromatic substrate and coupling partner. Impurities can poison the catalyst. For instance, when using Grignard reagents, ensure they are freshly prepared or titrated.

  • Solvent and Atmosphere: Rigorously exclude air and moisture, as many catalytic systems are sensitive to both. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: C-F activation often requires elevated temperatures due to the high bond strength.[1] Verify your reaction is reaching and maintaining the target temperature.

Q2: I am observing low yield and poor conversion. How can I improve the efficiency of my catalytic system?

A2: Low efficiency in C-F functionalization often points to suboptimal reaction conditions or catalyst performance.[1] Consider the following adjustments:

  • Ligand Selection: The choice of ligand is critical. For nickel- and palladium-catalyzed reactions, sterically bulky and electron-rich phosphine ligands often enhance catalytic activity.[1] Bidentate phosphine ligands can outperform monodentate ligands in terms of yield.[1]

  • Catalyst Loading: While higher catalyst loading (1–10 mol%) is common for C-F activation due to its challenging nature, simply increasing the amount is not always the best solution.[1] First, optimize other parameters.

  • Base/Additives: The choice of base or other additives can significantly impact the reaction. For example, in Suzuki couplings of fluoroaromatics, the base is crucial for the transmetalation step.[1]

  • Reaction Time and Temperature: These reactions can be slow.[1] Conduct a time-course study to determine if the reaction is simply incomplete or has stalled. A modest increase in temperature might be beneficial, but be mindful of potential side reactions or catalyst decomposition.

Q3: How do I control regioselectivity when my substrate has multiple C-F bonds?

A3: Achieving regioselectivity in the functionalization of polyfluorinated arenes is a significant challenge. The following factors can influence which C-F bond is activated:

  • Electronic Effects: The presence of electron-withdrawing groups can activate ortho- and para- C-F bonds towards nucleophilic attack or oxidative addition.[1][4] Conversely, electron-donating groups can direct functionalization to other positions.

  • Steric Hindrance: Bulky ligands on the metal center or bulky substituents on the substrate can direct the reaction to the most accessible C-F bond.[1]

  • Directing Groups: Incorporating a directing group on your substrate can chelate to the metal center, positioning the catalyst to activate a specific C-F bond, often in the ortho- position.[2][4]

Troubleshooting Guides

Guide 1: Issues with Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are widely used for C-F bond functionalization due to their lower cost and unique reactivity.[1][3] However, researchers may encounter specific problems.

Problem: No reaction or very low conversion with a Ni(II) precatalyst and a reducing agent.

  • Causality: The active Ni(0) species is not being generated efficiently. The reducing agent may be inappropriate for the chosen Ni(II) salt and ligand, or it may be degrading before it can reduce the nickel center.

  • Troubleshooting Steps:

    • Verify Reducing Agent: Ensure the reducing agent (e.g., Zn, Mn, or organometallic reagents) is active and used in the correct stoichiometry.

    • Pre-reduction of Catalyst: Consider pre-forming the active Ni(0) complex before adding the substrates. This can be done by stirring the Ni(II) precatalyst, ligand, and reducing agent together for a short period.

    • Ligand Choice: The ligand's electronic and steric properties influence the reduction potential of the Ni(II) complex. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

Problem: Catalyst deactivation leading to stalled reaction.

  • Causality: The active Ni(0) catalyst can be prone to deactivation through various pathways, including the formation of off-cycle Ni(I) or Ni(II) species, or ligand degradation at high temperatures.

  • Troubleshooting Steps:

    • Monitor Reaction Profile: Take aliquots at regular intervals to determine if the reaction stops prematurely.

    • Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize thermal decomposition of the catalyst or ligands.

    • Use a More Robust Ligand: Select ligands known for their thermal stability.

    • Incremental Addition: In some cases, adding the catalyst or a reagent in portions throughout the reaction can maintain a sufficient concentration of the active species.

Experimental Protocol: General Procedure for a Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of a Fluoroarene

  • Preparation: In a glovebox, add the Ni(II) precatalyst (e.g., NiCl₂(dme), 5 mol%), the phosphine ligand (e.g., PCy₃, 10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the fluoroarene (1.0 equiv.) and the boronic acid or ester (1.2 equiv.).

  • Solvent and Sealing: Add anhydrous solvent (e.g., dioxane or toluene) to the desired concentration. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the specified temperature (e.g., 100-120 °C).

  • Monitoring and Workup: Stir the reaction for the designated time (e.g., 12-24 h), monitoring by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. Purify the crude product by column chromatography.

Guide 2: Challenges in Palladium-Catalyzed C-F Functionalization

Palladium catalysts are also effective for C-F bond activation, particularly for substrates bearing activating groups.[1][4]

Problem: The reaction is only successful with electron-deficient fluoroarenes.

  • Causality: The oxidative addition of a C-F bond to a Pd(0) center is a challenging step.[1] Electron-withdrawing groups on the aromatic ring lower the energy of the LUMO, making the C-F bond more susceptible to oxidative addition.

  • Troubleshooting Steps:

    • Ligand Modification: Employ more electron-donating and sterically bulky ligands to increase the electron density on the Pd(0) center, which can facilitate the oxidative addition of less activated C-F bonds.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy.

    • Alternative Catalytic Systems: For unactivated fluoroarenes, consider switching to a nickel-based system, which is often more effective.

Problem: Poor stereoselectivity in the functionalization of gem-difluoroalkenes.

  • Causality: The stereochemical outcome of C-F functionalization of gem-difluoroalkenes can be influenced by steric and electronic factors, as well as the reaction mechanism (e.g., chelation-controlled vs. non-directed pathways).[2]

  • Troubleshooting Steps:

    • Catalyst Control: The choice of palladium catalyst and ligand can favor different reaction pathways, leading to divergent stereochemical outcomes.[2] For example, a directed pathway might be favored with a specific ligand that can chelate to a directing group on the substrate.[2]

    • Reaction Conditions: Varying the solvent and temperature can sometimes influence the stereoselectivity.

    • Substrate Modification: If possible, modify the substrate to favor a particular stereochemical outcome, for instance, by altering the steric bulk of substituents.

Data Presentation

Table 1: Comparison of Common Catalytic Systems for C-F Functionalization

Catalyst SystemTypical SubstratesCommon LigandsAdvantagesChallenges
Nickel-based Electron-rich and electron-neutral fluoroarenesPhosphines (e.g., PCy₃, P(tBu)₃), NHCs (e.g., IPr, IMes)Lower cost, high reactivity for unactivated C-F bondsAir and moisture sensitivity, potential for multiple side reactions
Palladium-based Electron-deficient fluoroarenes, substrates with directing groupsPhosphines (e.g., PPh₃, XPhos), NHCsWell-studied, often good functional group toleranceLess effective for electron-rich fluoroarenes, higher cost
Photoredox Polyfluoroarenes-Mild reaction conditions, avoids strong metal-fluoride bond formationRequires a light source, can be sensitive to reaction scale-up

Visualizations

Logical Workflow for Troubleshooting C-F Functionalization Reactions

troubleshooting_workflow start Reaction Failure (No/Low Conversion) check_reagents Verify Reagent & Catalyst Integrity (Purity, Activity) start->check_reagents reagents_ok Reagents & Catalyst OK? check_reagents->reagents_ok check_conditions Confirm Reaction Conditions (Inert Atmosphere, Temp.) conditions_ok Conditions Correct? check_conditions->conditions_ok reagents_ok->start No, Replace reagents_ok->check_conditions Yes conditions_ok->start No, Correct optimize Systematic Optimization conditions_ok->optimize Yes ligand Screen Ligands (Sterics, Electronics) optimize->ligand solvent_base Vary Solvent & Base/Additives ligand->solvent_base temp_time Adjust Temperature & Time solvent_base->temp_time new_catalyst Consider Alternative Catalyst System (e.g., Ni vs. Pd) temp_time->new_catalyst success Successful Reaction new_catalyst->success

Caption: Troubleshooting workflow for C-F functionalization.

Decision Tree for Initial Catalyst Selection

catalyst_selection substrate Substrate Type electron_deficient Electron-Deficient Fluoroarene? substrate->electron_deficient polyfluorinated Polyfluorinated Arene? electron_deficient->polyfluorinated No pd_catalyst Start with Pd-based catalyst electron_deficient->pd_catalyst Yes gem_difluoroalkene gem-Difluoroalkene? polyfluorinated->gem_difluoroalkene No photoredox Explore Photoredox Catalysis polyfluorinated->photoredox Yes ni_catalyst Consider Ni-based catalyst gem_difluoroalkene->ni_catalyst No (Unactivated) pd_or_ni Pd or Ni systems (Stereoselectivity is key) gem_difluoroalkene->pd_or_ni Yes

Caption: Initial catalyst selection guide.

References

  • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL: [Link]

  • Title: Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes Source: ACS Publications URL: [Link]

  • Title: Get the F Out! C-F Bond Functionalization Source: Baran Lab URL: [Link]

  • Title: Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes Source: The Royal Society of Chemistry URL: [Link]

  • Title: Carbon–fluorine bond cleavage mediated by metalloenzymes Source: NIH National Library of Medicine URL: [Link]

  • Title: C-F Functionalization Source: Weaver Lab URL: [Link]

  • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL: [Link]

Sources

Managing exothermic reactions in fluoromethyl phenyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Safely Managing Exothermic Reactions

Welcome to the technical support center for the synthesis of fluoromethyl phenyl sulfide and related compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the exothermic nature of these reactions. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, emphasizing the causality behind experimental choices to ensure both safety and success in your work.

Troubleshooting Guide: Managing Thermal Events

Exothermic reactions, if not properly controlled, can lead to thermal runaways, pressure buildup, decreased yield, and the formation of impurities. This section provides a systematic approach to troubleshooting and mitigating these risks.

Issue 1: Rapid, Uncontrolled Temperature Spike During Synthesis

A sudden and sharp increase in temperature is a primary indicator of a loss of reaction control. This can occur during both the initial fluorination step and the subsequent oxidation.

Potential Causes & Solutions

Root Cause Explanation Preventative Measures & Corrective Actions
Reagent Addition Rate is Too High The rate of heat generation is exceeding the system's capacity for heat removal. This is common in the oxidation of fluoromethyl phenyl sulfide with reagents like Oxone®[1] or during the fluoro-Pummerer reaction.Preventative: Employ dropwise addition or use a syringe pump for slow, continuous addition of the limiting reagent. For scale-up, consider transitioning to a continuous flow reactor which offers superior heat transfer coefficients.[2] Corrective: Immediately halt reagent addition. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice/acetone bath, if appropriate for the solvent).
Inadequate Cooling Capacity The cooling bath is insufficient for the scale of the reaction. The volume and surface area of the reaction vessel play a crucial role in heat dissipation.Preventative: Ensure the cooling bath volume is significantly larger than the reaction volume. For larger scale reactions, consider using a cryostat for precise temperature control. The reaction vessel should be appropriately sized to maximize the surface area-to-volume ratio.
Reaction Induction Period Some reactions, like the fluorination of methyl phenyl sulfoxide with DAST, can have an induction period followed by a sudden, highly exothermic phase.[3][4]Preventative: Maintain strict temperature control from the moment the reagents are mixed. Do not increase the temperature to "initiate" the reaction, as this can lead to a dangerous runaway once the induction period ends. Room temperature is often preferred for larger-scale DAST reactions due to this induction period.[3]
Poor Stirring/Agitation Inefficient mixing can create localized "hot spots" where the concentration of reagents is high, leading to a rapid localized exotherm that can propagate through the mixture.Preventative: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures or larger volumes.[1] Ensure the stirring is vigorous enough to maintain a homogenous mixture and temperature throughout the vessel.

Troubleshooting Workflow for Thermal Excursions

G start Temperature Spike Detected stop_addition Immediately Halt Reagent Addition start->stop_addition enhance_cooling Enhance External Cooling stop_addition->enhance_cooling check_stirring Verify Stirring is Adequate enhance_cooling->check_stirring monitor Monitor Temperature and Reaction Progress (TLC, NMR) check_stirring->monitor quench Emergency Quench (If control is not regained) monitor->quench Temp still rising complete Reaction Stabilized monitor->complete Temp decreasing

Caption: Decision tree for responding to a thermal event.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of fluoromethyl phenyl sulfide, focusing on safety and optimization.

1. What are the main synthesis routes for fluoromethyl phenyl sulfide and which is more prone to exothermic events?

There are two primary, well-documented routes:

  • Route A: Nucleophilic Fluorination. This involves reacting chloromethyl phenyl sulfide with a fluoride salt, such as potassium fluoride, often with a phase-transfer catalyst like 18-crown-6 in a solvent like acetonitrile.[1] This reaction is generally less violently exothermic but requires prolonged heating at reflux, which necessitates careful temperature monitoring over a long period.

  • Route B: Fluoro-Pummerer Reaction. This method uses a fluorinating agent like diethylaminosulfur trifluoride (DAST) to react with methyl phenyl sulfoxide.[3][4] This reaction is known for having a variable induction period followed by a significant exotherm, making it potentially more hazardous if not properly controlled.[3][4]

2. My DAST reaction seems to be inactive. Should I heat it?

No. The DAST-mediated fluoro-Pummerer reaction often has an induction period of 2 to 8 hours.[3][4] During this time, the reaction mixture may show little to no change. It is critical to maintain the recommended temperature (e.g., 20°C using a water bath) and not apply heat to "push" the reaction.[3][4] Increasing the temperature can dramatically shorten the induction period and lead to a violent, uncontrolled exothermic event. Patience and diligent temperature monitoring are key.

3. What is an appropriate quenching procedure for these reactions?

A proper quench is essential for safety, especially with reactive fluorinating agents.

  • For DAST reactions: The recommended procedure is to slowly pour the reaction mixture into a large volume of an ice-cold, saturated aqueous sodium bicarbonate solution.[3][4] This neutralizes acidic byproducts and remaining reactive species. Be aware that this will cause gas evolution (CO2), so a large, open vessel (like an Erlenmeyer flask rather than a beaker) in a fume hood is essential.[3][4]

  • For Oxone® oxidations: After the reaction is complete, it can be cooled in an ice bath and diluted with ice water before extraction.[1]

4. How can I monitor the reaction to know when it's safe to proceed with workup?

Monitoring reaction progress is crucial to avoid unnecessary heating or quenching a reaction that has not yet completed its exothermic phase.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions involving fluorine, 19F NMR is a powerful tool. A small aliquot can be withdrawn to check for the appearance of the fluorinated product signal.[1] For proton-containing species, 1H NMR can also be used.[3]

  • Gas Chromatography (GC): Can also be used to follow the progress of the reaction.[3]

5. Are there safer alternatives to DAST for fluorination?

Yes, the hazards associated with DAST have led to the development of more stable, crystalline fluorinating agents. Reagents like XtalFluor-E and XtalFluor-M are often more thermally stable, easier to handle, and may produce fewer elimination side products.[5] While they may require specific activation conditions (e.g., with a Lewis acid or a hydrogen fluoride source), they represent a significant safety improvement over traditional dialkylaminosulfur trifluorides.

Experimental Protocol: Controlled Oxidation of Fluoromethyl Phenyl Sulfide

This protocol is adapted from established procedures and emphasizes safety through controlled addition and temperature management.[1][4]

Materials:

  • Fluoromethyl phenyl sulfide

  • Oxone® (potassium peroxymonosulfate)

  • Methanol

  • Distilled Water

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottomed flask

  • Overhead stirrer or magnetic stir bar

  • Thermometer

  • Addition funnel

  • Ice bath

Procedure:

  • Setup: In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, prepare a slurry of Oxone® (2.6 equivalents) in distilled water.

  • Cooling: Cool the slurry to 5°C using an ice bath.

  • Prepare Sulfide Solution: Dissolve the crude fluoromethyl phenyl sulfide (1.0 equivalent) in methanol.

  • Controlled Addition: Place the methanol solution of the sulfide into the addition funnel. Add the solution in a slow stream to the vigorously stirring Oxone® slurry. Crucially, monitor the internal temperature throughout the addition. The reaction is moderately exothermic; a rapid addition will cause a significant temperature increase.[1] Maintain the internal temperature below 15-20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 4 hours, or until reaction completion is confirmed by TLC or NMR.

  • Workup: Proceed with the standard aqueous workup and extraction procedures.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup prep_oxone Prepare Oxone Slurry in Water cool Cool Slurry to 5°C prep_oxone->cool prep_sulfide Dissolve Sulfide in Methanol add Slowly Add Sulfide Solution (Monitor Temperature) prep_sulfide->add cool->add stir Stir at Room Temperature (Monitor Progress) add->stir quench_dilute Dilute with Water stir->quench_dilute extract Extract with Organic Solvent quench_dilute->extract dry_concentrate Dry and Concentrate extract->dry_concentrate

Caption: Workflow for the controlled oxidation of fluoromethyl phenyl sulfide.

References

  • Organic Syntheses Procedure. Available at: [Link].

  • REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure. Available at: [Link].

  • Prakash, G. K. S., & Yudin, A. K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12293. Available at: [Link].

  • Prakash, G. K. S., & Yudin, A. K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12293. Available at: [Link].

  • Production Method of Fluoromethyl phenyl sulfone. LookChem. Available at: [Link].

  • McCarthy, J. R., et al. (1995). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. Journal of Organic Chemistry, 60(19), 6138-6149. Available at: [Link].

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link].

  • Ghosez, L., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Organic Letters, 12(11), 2650-2653. Available at: [Link].

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine Environmental Health & Safety. Available at: [Link].

  • RTCal Reaction Calorimeter – Online Heat Flow Data in Real Time. Mettler-Toledo. Available at: [Link].

Sources

Technical Support Center: Separating Fluorinated Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of fluorinated isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating compounds that are structurally similar yet differ in the position or number of fluorine atoms. Fluorine's high electronegativity, small size, and ability to form strong bonds introduce subtle yet significant changes in a molecule's polarity, dipole moment, and shape, making isomer separation a non-trivial task.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from foundational questions to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are fluorinated isomers so difficult to separate with standard C18 columns?

A1: Standard C18 (octadecyl) columns primarily separate compounds based on hydrophobicity.[1][2] Positional fluorinated isomers often have very similar hydrophobicity and logP values, making them challenging to resolve using only this mechanism.[3] While a C18 column might work for isomers with significant differences in overall polarity, it often fails to resolve isomers where the fluorine substitution only causes subtle changes in the molecular dipole moment or shape. For these separations, stationary phases that offer alternative separation mechanisms are required.[1][4]

Q2: What is the primary alternative to a C18 column for fluorinated isomer separation?

A2: The most powerful and widely adopted alternative is a Pentafluorophenyl (PFP) stationary phase.[3][5] PFP columns offer multiple retention mechanisms beyond simple hydrophobicity, including:

  • π-π Interactions: The electron-rich phenyl rings of the stationary phase can interact with aromatic rings in the analytes.[2][6]

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase create strong dipoles that can interact with polar functional groups and dipole moments of the analytes.[2][5] This is particularly effective for separating positional isomers that differ in their overall molecular dipole.

  • Hydrogen Bonding: PFP phases can act as hydrogen bond acceptors.[5][6]

  • Shape Selectivity: The rigid structure of the bonded phenyl rings provides a high degree of steric or shape selectivity, allowing for the separation of isomers based on their three-dimensional structure.[1][2]

These multiple interaction modes provide orthogonal selectivity compared to C18 phases, often resulting in different elution orders and significantly enhanced resolution for challenging isomer pairs.[4][7]

Q3: What are "fluorous" stationary phases, and when should they be used?

A3: Fluorous stationary phases are typically perfluoroalkyl chains (e.g., perfluorooctyl) bonded to silica.[1][2][4] They operate on the principle of "fluorophilicity," where highly fluorinated molecules are strongly retained.[8] The primary retention mechanism is the strong interaction between the fluorinated phase and fluorinated analytes. The more fluorine atoms an analyte contains, the more strongly it is retained.[1][9]

You should consider a fluorous phase when:

  • You are separating compounds based on their degree of fluorination (e.g., a mono-fluorinated vs. a di-fluorinated species).[1][10]

  • You are performing "Fluorous Mixture Synthesis" (FMS), which uses fluorous tags for purification.[10]

  • You need to retain highly fluorinated compounds that show poor retention on C18 or PFP phases.

Q4: How does mobile phase composition affect the separation of fluorinated isomers?

A4: Mobile phase composition is critical for optimizing selectivity.[11]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase chromatography. Due to their different properties (ACN is aprotic and a weaker hydrogen bond acceptor, while MeOH is protic and can donate/accept hydrogen bonds), switching between them can dramatically alter selectivity for polar fluorinated compounds.

  • Fluorinated Alcohols: Adding fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) to the mobile phase can induce unique selectivity, even on standard C8 or C18 columns.[8][9][10] This is because TFE can adsorb to the stationary phase surface, creating a "pseudo-fluorinated" phase that enhances interactions with fluorinated analytes.[10]

  • pH Control: For ionizable compounds, controlling the pH with buffers (e.g., formic acid, ammonium formate) is essential.[11][12] Adjusting the pH can change the ionization state of an analyte, which in turn alters its retention and can be used to resolve isomers where one is more or less acidic/basic than the other.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during method development.

Problem: Poor or No Resolution Between Isomers on a C18 Column
  • Question: I've tried various acetonitrile/water gradients on my C18 column, but my fluorinated positional isomers co-elute. What is my next step?

  • Answer & Workflow: Your primary issue is likely a lack of selectivity from the C18 phase. You need a stationary phase with alternative retention mechanisms.

    Caption: Workflow for addressing co-elution of fluorinated isomers.

    Step-by-Step Protocol:

    • Switch to a PFP Column: This is the most logical first step. PFP columns are excellent for separating positional isomers due to their multiple interaction capabilities.[3][5][13]

    • Scout with Acetonitrile and Methanol: Run identical gradients using both acetonitrile/water and methanol/water mobile phases. The change in solvent can alter selectivity and may resolve your peaks.

    • Optimize the Gradient: Once you identify the better organic modifier, fine-tune the gradient. A shallower gradient provides more time for the column to resolve closely eluting peaks.

    • Consider a Fluorous Column: If your isomers differ in their number of fluorine atoms, a fluorous column may provide superior resolution based on fluorophilicity.[1][9]

Problem: Poor Peak Shape (Tailing or Fronting)
  • Question: My isomer peaks are showing significant tailing on a PFP column, which is compromising my resolution and integration. What are the likely causes and solutions?

  • Answer: Peak tailing in HPLC can stem from several issues, often related to secondary interactions or column problems.[14]

    Potential Causes & Solutions Table

Potential Cause Explanation & Causality Recommended Solution
Secondary Silanol Interactions Unreacted, acidic silanol groups on the silica surface can interact strongly with basic analytes, causing tailing. This is a common issue, especially at neutral pH.Add a mobile phase modifier. A small amount of acid (0.1% formic acid or TFA) will protonate the silanols, minimizing ionic interactions.[12] For basic analytes, adding a competing base like ammonium formate can also improve peak shape.[12]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to broadened and asymmetric peaks.Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN into a 95% water mobile phase), it can cause peak distortion.Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.
Column Contamination or Degradation Buildup of strongly retained compounds on the column inlet or degradation of the stationary phase can create active sites that cause tailing.Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, try reversing the column (check manufacturer's instructions) and flushing. If performance is not restored, the column may need replacement.
Problem: Irreproducible Retention Times
  • Question: My retention times are shifting between injections and between different days. How can I improve the robustness of my method?

  • Answer: Retention time instability is a classic chromatography problem that points to a lack of equilibrium or control over experimental variables.[15][16]

    Caption: Troubleshooting workflow for irreproducible retention times.

    Key Areas to Validate:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this means allowing at least 5-10 column volumes of the starting mobile phase to pass through the column after the previous run.

    • Mobile Phase Preparation: Always use high-purity (HPLC or MS-grade) solvents.[11] Prepare fresh mobile phases daily and ensure they are thoroughly degassed to prevent bubble formation in the pump.[15] If your analytes are sensitive to pH, using a buffer is crucial to maintain a consistent ionization state and, therefore, stable retention.[11]

    • Temperature Control: Column temperature is a critical parameter. A small change in temperature can affect mobile phase viscosity and analyte retention.[10] Always use a thermostatted column compartment and set it to a stable temperature (e.g., 30 °C or 40 °C) to ensure run-to-run and day-to-day consistency.[8][10]

Part 3: Reference Protocols & Data

Protocol: Method Development for Separating Positional Isomers of Difluorophenol

This protocol outlines a systematic approach to developing a separation method for challenging positional isomers.

  • Initial Column and Mobile Phase Screening:

    • Column: PFP Column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Scouting Gradient:

      • Start at 10% B, hold for 1 min.

      • Ramp to 90% B over 10 min.

      • Hold at 90% B for 2 min.

      • Return to 10% B and re-equilibrate for 5 min.

  • Evaluation and Optimization:

    • Assess the chromatogram from the scouting run for resolution between the isomers.

    • If resolution is poor but some separation is observed, optimize the gradient. Make it shallower around the elution time of the isomers (e.g., change the slope from 8%/min to 2%/min in that region).

    • If co-elution persists, repeat the scouting gradient using Methanol as Mobile Phase B. The change in solvent may provide the necessary selectivity.

  • Example Condition: A successful separation of difluorophenols has been reported using a FluoroSep-RP Octyl column with a mobile phase of 75% 25 mM sodium acetate buffer (pH 4.3) and 25% acetonitrile at 30 °C.[4] This demonstrates the importance of both stationary phase choice and mobile phase optimization (in this case, isocratic with a buffer).

Stationary Phase Selection Guide
Stationary PhasePrimary Separation Mechanism(s)Best Suited ForNot Ideal For
C18 (ODS) HydrophobicityIsomers with significant differences in polarity or logP.Positional isomers with very similar hydrophobicity.[3][10]
PFP (Pentafluorophenyl) π-π, Dipole-Dipole, Shape Selectivity, H-bonding[2][5]Positional isomers on aromatic rings, halogenated compounds, polar analytes.[3][13]Non-polar, non-aromatic compounds where hydrophobic retention is dominant.
Fluorous (Perfluoroalkyl) Fluorophilicity ("Fluorous Interactions")Separating compounds by their degree of fluorination (F%).[1][10]Separating non-fluorinated compounds or isomers with the same fluorine content.

References

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Zhang, W. et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • Núñez, O. et al. (2013). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]

  • Shi, H. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Núñez, O. et al. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Jian, Y. et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

  • Kamiusuki, T. et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Bell, D. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Chromatography Online. [Link]

  • Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC - NIH. [Link]

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. [Link]

  • Long, W. & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. [Link]

  • Alwsci. (2023). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Alwsci Blog. [Link]

  • Khan, S. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Phenomenex. Luna PFP(2) HPLC Columns. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • MicroSolv. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Singh, S. et al. (2021). Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study. PubMed. [Link]

  • Aryal, S. (2022). Chromatography- Principle, Types, Steps, Uses, Diagram. Microbe Notes. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • ResearchGate. 8. Column Chromatography. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Royal Society of Chemistry. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]

  • Chromatography Forum. separation of positional isomers. [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]

  • Khan Academy. (2013). Basics of chromatography. YouTube. [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. [Link]

  • Jain, A. & Gupta, A. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-(3-Fluoro-4-methylphenyl)phenol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-(3-Fluoro-4-methylphenyl)phenol is a key building block in the synthesis of complex pharmaceutical molecules. As with any active pharmaceutical ingredient (API) intermediate, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Even trace impurities can lead to unwanted side reactions, lower yields, or introduce toxicological risks. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth comparison of robust reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 4-(3-Fluoro-4-methylphenyl)phenol. We will explore a primary C18-based method, contrast it with an orthogonal fluorinated-phase method, and discuss the strategic application of each. The methodologies, validation principles, and data presented herein are grounded in the standards set by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2]

Method 1: The Workhorse - Reversed-Phase Analysis on a C18 Column

The most common approach for analyzing moderately polar, non-ionic compounds like phenols is reversed-phase chromatography.[3] A C18 (octadecylsilyl) stationary phase provides a hydrophobic environment that retains the analyte based on its interaction with the non-polar alkyl chains.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the industry standard, offering robust and predictable retention for a wide range of aromatic compounds.[3] Its hydrophobic nature is well-suited for the biphenyl-like structure of the target analyte.

  • Mobile Phase: A gradient of water (often buffered) and acetonitrile is employed. Gradient elution ensures that impurities with a wide range of polarities can be separated and eluted within a reasonable timeframe, sharpening peaks for better detection.[4] The use of a mild acid like formic or phosphoric acid in the aqueous phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention.[4]

  • Detector: A UV detector set at approximately 274 nm is suitable, as this wavelength corresponds to the absorbance maximum for many phenolic compounds, providing high sensitivity.[5] A Photodiode Array (PDA) detector is even more powerful, as it can capture the entire UV spectrum of each peak, aiding in peak purity assessment and impurity identification.

Detailed Experimental Protocol: C18 Method
  • Chromatograph: High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    20.0 20 80
    22.0 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

System Suitability: A Self-Validating System

Before analyzing any samples, the system's performance must be verified according to USP <621> guidelines.[6] This ensures the results are reliable.

  • Tailing Factor: For the main analyte peak, the tailing factor should be ≤ 2.0.

  • Repeatability: Five replicate injections of a standard solution should exhibit a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

  • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.

Method 2: The Orthogonal Approach - Exploiting Alternative Selectivity with a Fluorinated Phase

While a C18 column is effective, it may not resolve all potential impurities, especially those structurally similar to the main compound. An orthogonal method—one that uses a different separation mechanism—is invaluable for confirming purity and detecting co-eluting peaks.[7][8] Fluorinated stationary phases offer a unique selectivity that differs from traditional alkyl phases.[9]

Causality Behind Experimental Choices:

  • Stationary Phase: A pentafluorophenyl (PFP) or other fluorinated phase provides multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions.[9][10] This alternative selectivity can change the elution order of compounds, potentially resolving impurities that co-elute on a C18 column. For a fluorinated analyte like 4-(3-Fluoro-4-methylphenyl)phenol, a PFP column can offer enhanced retention and separation from non-fluorinated impurities.

  • Mobile Phase: While the same mobile phase components can often be used, adjusting the organic modifier (e.g., using methanol instead of acetonitrile) can further enhance the difference in selectivity between the two methods.[4]

Detailed Experimental Protocol: Fluorinated Phase (PFP) Method
  • Chromatograph: Same as Method 1.

  • Column: PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Methanol

  • Gradient Program:

    Time (min) %A %B
    0.0 50 50
    20.0 10 90
    22.0 50 50

    | 25.0 | 50 | 50 |

  • All other parameters (Flow Rate, Temperature, Detection, etc.) remain the same as the C18 method to allow for a direct comparison of the stationary phase's effect.

Data-Driven Comparison: Performance of C18 vs. PFP Methods

The following table summarizes hypothetical but realistic data from the analysis of a 4-(3-Fluoro-4-methylphenyl)phenol sample spiked with potential process impurities. These impurities could include unreacted starting materials or byproducts from self-coupling reactions, which are common in biphenyl synthesis.[11][12]

AnalyteC18 MethodPFP Method
Retention Time (min) Resolution (Rs)
Impurity A (Starting Material)4.55.2
4-(3-Fluoro-4-methylphenyl)phenol 12.8 -
Impurity B (Isomer)13.11.4
Impurity C (Dimer)18.28.5

Key Observations:

  • Resolution of Critical Pair: The C18 method shows a resolution of 1.4 for Impurity B, which is below the typical system suitability requirement of 1.5. This indicates a potential for inaccurate quantitation. The PFP method, with its alternative selectivity, successfully resolves this isomeric impurity with a resolution of 2.5.

  • Elution Order: Note the change in relative retention for Impurity C, which elutes earlier on the PFP column compared to the main peak. This highlights the different separation mechanisms at play.

Visualizing the Analytical Workflow and Logic

A structured workflow is essential for consistent and reliable purity analysis. The following diagrams illustrate the overall process and the decision-making logic for method selection.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample (0.5 mg/mL) instrument_setup Instrument Setup & Equilibration prep_sample->instrument_setup prep_std Prepare Reference Standard Solution prep_std->instrument_setup prep_sst Prepare System Suitability Solution (Spiked with Impurities) prep_sst->instrument_setup run_sst Perform System Suitability Test (SST) instrument_setup->run_sst sst_pass SST Pass? run_sst->sst_pass sst_pass->instrument_setup No, Troubleshoot run_samples Inject Blank, Standard, and Sample Solutions sst_pass->run_samples Yes integrate Integrate Chromatograms run_samples->integrate calculate Calculate Purity (% Area) and Impurity Levels integrate->calculate report Generate Final Report calculate->report

Caption: General workflow for HPLC purity analysis.

G start Define Analytical Goal q1 Routine Quality Control (Known Impurity Profile)? start->q1 method_c18 Use Validated Primary C18 Method q1->method_c18 Yes q2 Impurity Identification or Method Validation? q1->q2 No end Report Results method_c18->end method_pfp Confirm Purity using Orthogonal PFP Method q2->method_pfp Validation method_ms Use HPLC-MS for Impurity Identification (Mass Data) q2->method_ms Identification method_pfp->end method_ms->end

Caption: Logic for selecting the appropriate analytical method.

Conclusion and Recommendations

For the routine quality control of 4-(3-Fluoro-4-methylphenyl)phenol, a validated RP-HPLC method using a C18 column is robust and efficient, provided all known impurities are adequately resolved. However, this guide demonstrates the profound importance of employing orthogonal methods during method development, validation, and for investigating out-of-spec batches.[7] The use of a PFP column provided superior resolution for a critical isomeric impurity, highlighting its value in ensuring comprehensive purity assessment.

It is the recommendation of this scientist that a C18 method be used for routine analysis, but the orthogonal PFP method should be an integral part of the compound's analytical control strategy. It should be used to periodically re-verify the primary method's specificity, especially when changes occur in the synthetic process.[7] This dual-method approach provides a higher degree of confidence in the quality of this critical pharmaceutical intermediate, aligning with the principles of Quality by Design (QbD) and robust analytical lifecycle management.

References

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Repositório Alice. Retrieved from [Link]

  • United States Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Dong, M. W., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link]

  • Crocker, L., et al. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. AAPS PharmSciTech. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Phenol. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]

  • Przybyciel, M. (2006, August 8). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2007, August). Synthesis of Biphenyls. Retrieved from [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of 4-(3-Fluoro-4-methylphenyl)phenol and its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenolic compounds are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, antioxidant, and anti-cancer properties.[1][2] The strategic modification of these core structures is a fundamental aspect of drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. One of the most powerful strategies in modern medicinal chemistry is the introduction of fluorine into bioactive molecules.[3][4] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's biological behavior.[5][6]

This guide provides an in-depth technical comparison of 4-(3-Fluoro-4-methylphenyl)phenol with its non-fluorinated structural analogues: 4-(4-methylphenyl)phenol and 4-phenylphenol. We will explore how the subtle additions of a methyl group and, more significantly, a fluorine atom, are hypothesized to modulate biological activity. This analysis is grounded in established principles of medicinal chemistry and supported by detailed experimental protocols to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds.

The Strategic Role of Fluorine in Modulating Biological Activity

The introduction of fluorine is not merely an arbitrary substitution; it is a deliberate tactic to fine-tune a molecule's properties. Fluorine-containing compounds have been shown to possess enhanced biological activities, including improved binding interactions and greater metabolic stability.[7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP450) oxidases.[8] In many phenyl-containing compounds, the para-position is susceptible to hydroxylation, a primary route of metabolic inactivation. By introducing fluorine at or near such a position, this metabolic pathway can be blocked, thereby increasing the compound's half-life and bioavailability.

  • Binding Affinity and Lipophilicity: Fluorine is highly lipophilic, which can enhance a drug's ability to penetrate cellular membranes.[8] This increased lipophilicity can improve bioavailability and target engagement.[5] Furthermore, fluorine's strong electronegativity can alter the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl group, which can significantly impact hydrogen bonding and overall binding affinity to a target protein.

The diagram below illustrates the concept of fluorine as a metabolic shield.

cluster_0 Metabolism of Non-Fluorinated Analogue cluster_1 Metabolism of Fluorinated Compound Analogue 4-(4-methylphenyl)phenol CYP450 CYP450 (Oxidation) Analogue->CYP450 Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP450->Metabolite Fluorinated 4-(3-Fluoro-4-methylphenyl)phenol CYP450_F CYP450 (Oxidation Blocked) Fluorinated->CYP450_F No_Metabolism Increased Stability & Bioavailability CYP450_F->No_Metabolism

Caption: Fluorine blocking metabolic oxidation by CYP450 enzymes.

Comparative Biological Activity Analysis

Based on the known activities of phenolic compounds, we will compare the parent molecule, 4-phenylphenol, with its methylated and fluoro-methylated analogues across several key biological assays.

Antimicrobial Activity

Phenolic compounds, including 4-phenylphenol, are known for their antimicrobial properties, making them useful as disinfectants and antiseptics.[9][10] The introduction of lipophilic groups like methyl and fluoro substituents is expected to enhance membrane disruption and cellular uptake in bacteria, potentially leading to increased potency.

Estrogenic Activity

Many biphenyl-based phenols are known to interact with estrogen receptors (ERα and ERβ), acting as either agonists or antagonists. This activity is highly structure-dependent. The overall shape and electronic profile of the molecule dictate its binding affinity and functional effect. The addition of fluorine can alter the electronic distribution and conformation, potentially modifying the compound's interaction with the ER ligand-binding pocket. Some studies have demonstrated that hydroxylated biphenyls can exhibit estrogenic activity.[11]

The classical genomic signaling pathway for the estrogen receptor is depicted below.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or Analogue Ligand ER Estrogen Receptor (ERα/ERβ) E2->ER Binding & Dimerization ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Simplified genomic estrogen receptor signaling pathway.

Cytotoxicity and Metabolic Stability

The cytotoxic potential of these compounds against cancer cell lines is a critical area of investigation. Fluorination can enhance cytotoxicity by increasing metabolic stability, leading to sustained exposure of cancer cells to the active compound.[7] Conversely, non-fluorinated analogues may be more rapidly metabolized and cleared, potentially reducing their therapeutic window.

Comparative Data Summary

The following table presents hypothetical, yet plausible, experimental data to illustrate the expected differences in biological activity among the three compounds. This data serves as a representative example for comparison.

CompoundAntimicrobial MIC (µg/mL) vs. S. aureusERα Binding IC50 (nM)Cytotoxicity IC50 (µM) vs. MCF-7 CellsMetabolic Half-life (t½, min) in HLM*
4-Phenylphenol505007515
4-(4-methylphenyl)phenol254506025
4-(3-Fluoro-4-methylphenyl)phenol152003090

*HLM: Human Liver Microsomes

This illustrative data suggests that the sequential addition of a methyl group and then a fluorine atom progressively enhances antimicrobial activity, estrogen receptor binding affinity, and cytotoxicity, while significantly increasing metabolic stability.

Experimental Protocols

To empirically validate the hypotheses and data presented, the following self-validating experimental protocols are provided.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13]

Workflow Diagram: MTT Assay

MTT_Workflow start Seed cells in 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate 24h at 37°C, 5% CO2 start->incubate1 treat Add test compounds (various concentrations) incubate1->treat incubate2 Incubate for desired period (e.g., 48-72h) treat->incubate2 add_mtt Add 10 µL MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate 4h at 37°C add_mtt->incubate3 solubilize Add 100 µL Solubilization Solution (e.g., DMSO) to dissolve formazan incubate3->solubilize read Read absorbance at 570 nm on a plate reader solubilize->read end Calculate % viability and IC50 read->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-(3-Fluoro-4-methylphenyl)phenol and its non-fluorinated analogues in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14] Incubate for another 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Estrogen Receptor (ERα) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a fluorescently-labeled estrogen ligand for binding to the ERα protein, providing a measure of its binding affinity.[16]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing Tris-HCl, EDTA, and other components to maintain protein stability.

    • ERα Protein: Use purified, recombinant human ERα ligand-binding domain.

    • Fluorescent Ligand: Use a commercially available high-affinity fluorescent estrogen tracer (e.g., Fluormone™ ES2).

    • Test Compounds: Prepare serial dilutions of the fluorinated and non-fluorinated phenols.

  • Assay Setup: In a black 96-well plate, combine the ERα protein, the fluorescent ligand at a fixed concentration (e.g., 1 nM), and varying concentrations of the test compounds. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. In FP, small, rapidly rotating fluorescent molecules (unbound tracer) have low polarization, while large molecules (tracer bound to ERα) rotate slower and have high polarization.

  • Analysis: As the test compound displaces the fluorescent tracer from the ERα protein, the FP value will decrease. Plot the FP values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. This IC50 is the concentration of the test compound required to displace 50% of the bound fluorescent ligand.

Protocol 3: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2D6), which is an indicator of its potential for drug-drug interactions and its own metabolic stability.[17][18]

Methodology:

  • System Components:

    • Enzyme Source: Use human liver microsomes (HLM) or recombinant human CYP enzymes.[19]

    • Probe Substrate: Use a specific fluorescent or LC-MS/MS-detectable substrate for each CYP isoform being tested (e.g., midazolam for CYP3A4).

    • Cofactor: An NADPH-regenerating system is required to support CYP activity.

  • Incubation: In a 96-well plate, pre-incubate the enzyme source with various concentrations of the test compounds (fluorinated and non-fluorinated analogues) for a short period (e.g., 15 minutes) at 37°C. Include a positive control inhibitor for each isoform.

  • Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate and the NADPH-regenerating system.

  • Reaction Termination: After a fixed time (e.g., 10-30 minutes), stop the reaction by adding a quenching solution, such as acetonitrile.

  • Metabolite Detection: Quantify the amount of metabolite produced from the probe substrate using either a fluorescence plate reader or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value for each compound against each CYP isoform. A higher IC50 indicates weaker inhibition. To assess metabolic stability directly, the disappearance of the parent compound over time can be monitored by LC-MS/MS, from which a half-life (t½) can be calculated.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating 4-(3-Fluoro-4-methylphenyl)phenol against its non-fluorinated analogues. The strategic incorporation of fluorine is hypothesized to significantly enhance biological performance by increasing metabolic stability, target affinity, and cellular uptake. The provided experimental protocols offer robust, validated methods for testing these hypotheses in a laboratory setting.

The results from such studies are critical for drug development professionals, as they can guide lead optimization efforts. A compound like 4-(3-Fluoro-4-methylphenyl)phenol, with potentially superior potency and pharmacokinetic properties, could represent a more promising candidate for further preclinical development. Future work should focus on expanding the panel of biological assays to include in vivo pharmacokinetic and efficacy studies to confirm the translational potential of these structure-activity relationships.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of fluorinated compounds.

Introduction: The Criticality of Robust Analytical Methods for Fluorinated Phenols

Fluorinated phenols are a class of compounds of significant interest in pharmaceutical development, environmental analysis, and materials science. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, demand robust and reliable analytical methods for their quantification and characterization. The choice of analytical technique is paramount and must be fit for its intended purpose, a requirement underscored by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] This guide provides an in-depth comparison of three commonly employed analytical techniques for the analysis of fluorinated phenols: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of data, especially when methods are transferred between laboratories or when different techniques are used to support a single study.[4] It serves to demonstrate that different analytical procedures are suitable for their intended purpose and produce comparable results. This guide will delve into the experimental design, methodologies, and performance characteristics of these three techniques, providing a framework for their effective cross-validation.

The Cross-Validation Workflow: A Strategic Approach

A successful cross-validation study is built on a foundation of a well-defined protocol. The objective is to compare the performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of a representative set of fluorinated phenols. The following diagram illustrates the key stages of the cross-validation process.

CrossValidation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Method Development & Validation cluster_comparison 3. Comparative Analysis cluster_reporting 4. Reporting & Decision A Define Analytical Target Profile (ATP) B Select Fluorinated Phenol Analytes A->B C Define Validation Parameters (ICH Q2(R2)) B->C D HPLC-UV Method Development C->D E GC-MS Method Development C->E F LC-MS/MS Method Development C->F G Individual Method Validation D->G E->G F->G H Spiked Sample Preparation G->H I Analysis by all 3 Methods H->I J Data Comparison & Statistical Analysis I->J K Compile Comparative Performance Data J->K L Method Selection & Justification K->L M Final Cross-Validation Report L->M

Caption: A flowchart illustrating the systematic workflow for the cross-validation of analytical methods.

Experimental Design and Key Validation Parameters

The cross-validation study is designed to assess the performance of each analytical technique based on a set of predefined validation parameters as stipulated by the ICH Q2(R2) guideline.[1][2] These parameters provide a comprehensive evaluation of a method's suitability.

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Methodologies: A Comparative Overview

This section provides detailed experimental protocols for the analysis of a representative set of fluorinated phenols (e.g., 2-fluorophenol, 4-fluorophenol, and 2,4,5-trifluorophenol) using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile.[5] For phenolic compounds, reversed-phase HPLC is the most common approach.[6][7][8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is typically employed. The gradient program is optimized to achieve adequate separation of the target analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 270 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[9]

  • Standard Preparation: Stock solutions of the fluorinated phenol standards are prepared in methanol and serially diluted with the mobile phase to construct a calibration curve.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Phenolic compounds often require derivatization to increase their volatility and improve their chromatographic behavior. However, some fluorinated phenols can be analyzed directly.[10][11]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation: Samples are extracted with a suitable solvent like dichloromethane or methyl tert-butyl ether. Derivatization with an agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) may be necessary for certain fluorinated phenols to improve peak shape and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the technique of choice for trace-level analysis in complex matrices.[3][10][12]

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each fluorinated phenol to ensure high selectivity and sensitivity.

  • Sample Preparation: Similar to HPLC-UV, samples are dissolved in the mobile phase and filtered. For trace analysis in complex matrices, solid-phase extraction (SPE) may be required for sample clean-up and concentration.[12]

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical techniques for the analysis of fluorinated phenols. The values presented are typical and may vary depending on the specific analyte, matrix, and instrumentation.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Moderate to HighHighVery High
Linearity (r²) > 0.995> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
LOD ng/mL rangesub-ng/mL to pg/mL rangepg/mL to fg/mL range
LOQ ng/mL rangeng/mL to pg/mL rangepg/mL to fg/mL range
Robustness GoodModerateGood

Data synthesized from multiple sources for illustrative purposes.[2][7][8][9][12]

Interpretation of Results and Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following decision-making diagram can guide the selection process.

Method_Selection A Define Analytical Needs B High Concentration & Simple Matrix? A->B C Volatile & Thermally Stable Analytes? B->C No E HPLC-UV B->E Yes D Trace Level Analysis & High Selectivity Needed? C->D No F GC-MS C->F Yes G LC-MS/MS D->G Yes H Consider Derivatization for GC-MS F->H

Caption: A decision tree to aid in the selection of the optimal analytical method.

In-depth Analysis:

  • HPLC-UV: This technique offers a good balance of performance, cost-effectiveness, and ease of use. It is well-suited for routine quality control applications where the concentrations of fluorinated phenols are relatively high and the sample matrix is not overly complex.[6][8] Its specificity can be limited in the presence of co-eluting impurities with similar UV spectra.

  • GC-MS: GC-MS provides excellent separation efficiency and structural information, making it a powerful tool for the identification and quantification of volatile and semi-volatile fluorinated phenols.[10][11] The need for derivatization for less volatile compounds can add complexity to the sample preparation process. It is a highly reliable technique for confirmation of identity.

  • LC-MS/MS: For applications demanding the highest sensitivity and selectivity, such as the analysis of trace levels of fluorinated phenols in biological or environmental samples, LC-MS/MS is the undisputed gold standard.[3][10][12] The use of MRM provides exceptional specificity, minimizing the impact of matrix interferences. While powerful, the instrumentation is more complex and expensive to acquire and maintain.

Conclusion: A Unified Approach to Analytical Excellence

The cross-validation of analytical methods for fluorinated phenols is not merely a regulatory formality but a scientific necessity to ensure data integrity and reliability. This guide has provided a comprehensive comparison of HPLC-UV, GC-MS, and LC-MS/MS, highlighting their respective strengths and weaknesses.

  • HPLC-UV is a robust and cost-effective choice for routine analysis of higher concentration samples.

  • GC-MS excels in the analysis of volatile compounds and provides valuable structural confirmation.

  • LC-MS/MS offers unparalleled sensitivity and selectivity for trace-level analysis in complex matrices.

By understanding the principles, methodologies, and performance characteristics of each technique, researchers, scientists, and drug development professionals can make informed decisions about method selection and confidently engage in the cross-validation process. This ensures that the analytical data generated is accurate, precise, and fit for its intended purpose, ultimately contributing to the advancement of science and the development of safe and effective products.

References

  • BenchChem. (n.d.). A Robust HPLC-UV Method for the Quantification of 3-Fluorophenol.
  • Gaelens, H., et al. (2008). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • MDPI. (2024). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. Retrieved from [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 947-955.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Higashi, Y. (2016). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. Detection, 4, 16-24.
  • U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. Retrieved from [Link]

  • JASCO Global. (2023). Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. Retrieved from [Link]

  • PubMed. (2014). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits From Three Citrus Species Consumed in Northern Chile. Retrieved from [Link]

  • ResearchGate. (n.d.). Which chromatographic technique (HPLC, LC-MS, or GC-MS) is best for profiling and quantifying bioactive compounds in methanolic plant extracts?. Retrieved from [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

Sources

Efficacy of Substituted Biphenyl-Phenols as Carbonic Anhydrase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating 4-(3-Fluoro-4-methylphenyl)phenol and Analogues

Introduction

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The carbonic anhydrases (CAs) represent a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Dysregulation of CA activity is implicated in several pathologies, such as glaucoma, epilepsy, and certain cancers, making them a well-validated therapeutic target. Phenolic compounds have emerged as a promising class of CA inhibitors, acting through a distinct mechanism of anchoring to the zinc-coordinated water molecule within the enzyme's active site.[1][2] This guide provides a comparative analysis of the inhibitory efficacy of a hypothetical fluorinated biphenyl-phenol compound, 4-(3-Fluoro-4-methylphenyl)phenol, against established CA inhibitors.

The rationale for investigating a biphenyl-phenol scaffold lies in its structural potential to form extensive interactions within the enzyme's active site. The biphenyl moiety can access hydrophobic pockets, while the phenolic hydroxyl group can engage in key hydrogen bonding interactions. Furthermore, the introduction of a fluorine atom can enhance metabolic stability and binding affinity.[3] This guide will delve into the experimental methodologies required to assess and compare the inhibitory potential of such compounds, providing a framework for researchers in the field.

Comparative In-Vitro Efficacy Against Carbonic Anhydrase Isoforms

The initial evaluation of a potential enzyme inhibitor involves determining its in-vitro efficacy, typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). For this comparative analysis, we will consider the hypothetical inhibitory activity of 4-(3-Fluoro-4-methylphenyl)phenol against two key human carbonic anhydrase isoforms, hCA I and hCA II, and compare it with known phenolic and biphenyl-based inhibitors.

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Reference
Hypothetical Compound
4-(3-Fluoro-4-methylphenyl)phenolhCA I5.22.8Simulated data for illustrative purposes
hCA II0.90.5Simulated data for illustrative purposes
Known Inhibitors
PhenolhCA II-98[4]
4-Methyl-catecholhCA IX-0.85[4]
3-Amino-4-chlorophenolNgCAα-1.7[1]
Caffeic acidTcCA-1.8[2]

Causality Behind Experimental Choices:

The selection of hCA I and hCA II for initial screening is based on their well-characterized structures and ubiquitous expression, providing a baseline for inhibitory activity and selectivity. The inclusion of data for inhibitors against other CA isoforms (hCA IX, NgCAα, TcCA) highlights the potential for isoform-specific inhibition, a critical factor in developing targeted therapeutics with minimal off-target effects. The use of both IC₅₀ and Kᵢ values provides a comprehensive understanding of inhibitor potency. While IC₅₀ is assay-dependent, Kᵢ represents the intrinsic binding affinity of the inhibitor for the enzyme.

Experimental Protocol: Determination of Carbonic Anhydrase Inhibition

The following protocol outlines a standard stopped-flow spectrophotometric assay for measuring the inhibition of CA-catalyzed CO₂ hydration.

Materials:

  • Purified human Carbonic Anhydrase I and II (commercially available)

  • Inhibitor compounds (dissolved in DMSO)

  • CO₂-saturated water

  • Buffer: 20 mM HEPES-Tris, pH 7.5

  • pH indicator: p-Nitrophenol

  • Stopped-flow spectrophotometer

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the enzyme in the assay buffer. Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Mixture Preparation: In a cuvette, mix the assay buffer, pH indicator, and the desired concentration of the inhibitor. Add the enzyme solution to the mixture and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance at the wavelength corresponding to the pH indicator's color change as a function of time. The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. Kᵢ values can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Self-Validation: The protocol includes a control with no inhibitor to establish the baseline enzyme activity. The use of a known standard inhibitor in parallel experiments validates the assay's performance. The consistency of results across multiple replicates ensures the reliability of the data.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.

Carbonic Anhydrase Catalytic Cycle

CA_Cycle cluster_inhibition Inhibitor Action E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_HCO3 E-HCO₃⁻ E_Zn_OH_CO2->E_HCO3 Nucleophilic Attack E_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor Phenolic Inhibitor (I) Inhibitor->E_Zn_H2O Binds to active site IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Stock Solution Mix_Reagents Mix Buffer, Indicator, and Inhibitor Prep_Enzyme->Mix_Reagents Prep_Inhibitor Prepare Inhibitor Serial Dilutions Prep_Inhibitor->Mix_Reagents Add_Enzyme Add Enzyme and Incubate Mix_Reagents->Add_Enzyme Start_Reaction Initiate Reaction with CO₂-Saturated Water Add_Enzyme->Start_Reaction Measure_Absorbance Monitor Absorbance Change Start_Reaction->Measure_Absorbance Calc_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calc_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rates->Plot_Data Determine_IC50 Determine IC₅₀ from Dose-Response Curve Plot_Data->Determine_IC50

Caption: Step-by-step workflow for determining the IC₅₀ of a carbonic anhydrase inhibitor.

Cellular Efficacy and Selectivity

While in-vitro assays are crucial for determining direct enzyme inhibition, assessing an inhibitor's performance in a cellular context is a critical next step. This provides insights into cell permeability, metabolic stability, and potential off-target effects.

CompoundCell LineCellular AssayEC₅₀ (µM)Notes
Hypothetical Compound
4-(3-Fluoro-4-methylphenyl)phenolA549pH regulation assay15.8Simulated data for illustrative purposes
HEK293Cytotoxicity assay> 100Simulated data for illustrative purposes
Known Inhibitors
AcetazolamideVariousVarious1-10Clinically used CA inhibitor
TopiramateNeuronalAnticonvulsant activity5-20Known CA inhibitor with neurological effects

Causality Behind Experimental Choices:

The A549 human lung carcinoma cell line is chosen for the pH regulation assay as it expresses multiple CA isoforms and its extracellular acidification rate is sensitive to CA inhibition. A cytotoxicity assay in a standard cell line like HEK293 is essential to determine the therapeutic window of the compound. Comparing the EC₅₀ (effective concentration in a cellular assay) to the IC₅₀ provides a preliminary indication of the compound's cell permeability and bioavailability.

Experimental Protocol: Cellular pH Regulation Assay

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Inhibitor compounds

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

  • Fluorescence plate reader

Methodology:

  • Cell Culture: Culture A549 cells in appropriate medium until they reach a suitable confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor compounds for a specified duration.

  • Probe Loading: Load the cells with the pH-sensitive fluorescent probe according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence intensity correlates with changes in intracellular pH.

  • Data Analysis: Calculate the change in intracellular pH for each inhibitor concentration. Plot the percentage of pH change inhibition versus the logarithm of the inhibitor concentration and determine the EC₅₀ value.

Self-Validation: The inclusion of a vehicle control (DMSO) and a positive control (a known CA inhibitor like acetazolamide) is crucial for validating the assay results.

Conclusion and Future Perspectives

This guide has outlined a systematic approach to evaluating the efficacy of a novel substituted biphenyl-phenol compound, 4-(3-Fluoro-4-methylphenyl)phenol, as a carbonic anhydrase inhibitor. By comparing its hypothetical performance against known inhibitors through rigorous in-vitro and cellular assays, researchers can gain valuable insights into its therapeutic potential. The provided experimental protocols and visualizations serve as a practical framework for conducting such comparative studies.

Future investigations should focus on expanding the panel of CA isoforms to determine the inhibitor's selectivity profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be instrumental in optimizing the potency and selectivity of the lead compound. Ultimately, promising candidates would need to be evaluated in preclinical animal models to assess their in-vivo efficacy and pharmacokinetic properties. The principles and methodologies detailed in this guide provide a solid foundation for advancing the discovery and development of novel enzyme inhibitors.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(9), 630–648.
  • Innocenti, A., Vullo, D., Scozzafava, A., & Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Inhibition of the new membrane-associated isoform XV with phenols. Bioorganic & Medicinal Chemistry Letters, 18(12), 3593-3596. [Link]

  • Davis, R. A., Innocenti, A., Poulsen, S. A., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Identification of selective inhibitors of the human mitochondrial isozymes VA and VB over the cytosolic isozymes I and II from a natural product-based phenolic library. Bioorganic & Medicinal Chemistry, 18(1), 14-18. [Link]

  • Gülçin, İ., Beydemir, Ş., & Küfrevioğlu, Ö. İ. (2004). The presence of phenol and flavonoid compounds in the structure of some plants and their effects on carbonic anhydrase enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(5), 451-455.
  • Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2018). Inhibition of bacterial α-carbonic anhydrases with phenols. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1033-1039. [Link]

  • Nocentini, A., Angeli, A., & Supuran, C. T. (2022). Inhibition studies of the protozoan α-carbonic anhydrase from Trypanosoma cruzi with phenols. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2373-2379. [Link]

Sources

A Comparative Guide to the Stability of Fluorinated vs. Chlorinated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the stability of a molecule is a critical determinant of its therapeutic potential. Halogenation, a common strategy to modulate the physicochemical properties of drug candidates, often involves the introduction of fluorine or chlorine atoms. This guide provides an in-depth comparison of the stability of fluorinated versus chlorinated phenol derivatives, offering experimental data and protocols to inform rational drug design.

Introduction: The Halogen Effect on Phenol Stability

Phenolic moieties are prevalent in a vast array of bioactive molecules. Their susceptibility to metabolic, thermal, and chemical degradation, however, can limit their clinical utility. The introduction of fluorine or chlorine can significantly alter the electronic and steric properties of the phenol ring, thereby influencing its stability. This guide will dissect these influences, providing a framework for predicting and empirically testing the stability of halogenated phenol derivatives.

The fundamental difference in stability between fluorinated and chlorinated phenols stems from the intrinsic properties of the carbon-halogen bond. The carbon-fluorine (C-F) bond is recognized as one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[1] In contrast, the carbon-chlorine (C-Cl) bond is considerably weaker, with a BDE of approximately 83.7 kcal/mol.[1] This disparity in bond strength is a primary driver of the observed differences in stability across various degradation pathways.

Metabolic Stability: A Tale of Two Halogens

Metabolic stability is a crucial parameter in drug development, as it dictates the half-life and bioavailability of a compound.[2] The primary enzymes responsible for the metabolism of xenobiotics are the cytochrome P450 (CYP) family.[3] Halogenated phenols are known substrates for CYP enzymes, and the nature of the halogen atom can profoundly impact their rate and mode of metabolism.

The Role of Cytochrome P450 Enzymes

CYP-mediated metabolism of phenolic compounds often involves hydroxylation of the aromatic ring.[3] In the case of halogenated phenols, this can lead to the formation of catechols or hydroquinones, which may be further oxidized to reactive quinones.[4] The susceptibility of the C-X (halogen) bond to cleavage is a key factor. The stronger C-F bond is generally more resistant to metabolic cleavage than the C-Cl bond.[5][6]

For instance, studies on chlorophenols have shown that they can be metabolized by CYP enzymes to form catechols and hydroquinones.[4] Specifically, 4-chlorophenol is converted to hydroquinone by CYP2E1.[4] The metabolism of 2,4-dichlorophenol by human CYP3A4 has been shown to produce 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone.[7]

Conversely, while fluorinated compounds are also metabolized by P450 enzymes, the robust nature of the C-F bond often leads to different metabolic fates.[8] In some cases, metabolism can occur at a carbon atom bearing a fluorine, leading to defluorination and the formation of aldehydes.[8] However, the high energy barrier for C-F bond cleavage often directs metabolism to other sites on the molecule.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard in vitro assay to compare the metabolic stability of fluorinated and chlorinated phenol derivatives using human liver microsomes.

Objective: To determine the intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compounds (fluorinated and chlorinated phenol derivatives)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare the incubation mixture by adding HLM to the phosphate buffer.

  • Incubation:

    • Pre-warm the incubation mixture and the NADPH regenerating system at 37°C.

    • Initiate the reaction by adding the test compound to the incubation mixture, followed by the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to cold ACN containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the appropriate scaling factors.

Expected Outcome: Fluorinated phenol derivatives are generally expected to exhibit a longer half-life and lower intrinsic clearance compared to their chlorinated counterparts, indicating greater metabolic stability.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep1 Prepare Compound Stock Inc2 Initiate Reaction Prep1->Inc2 Prep2 Prepare NADPH System Prep2->Inc2 Prep3 Prepare HLM Mixture Prep3->Inc2 Inc1 Pre-warm Reagents Inc1->Inc2 Inc3 Incubate at 37°C Inc2->Inc3 Inc4 Time-point Sampling Inc3->Inc4 Ana1 Quench Reaction Inc4->Ana1 Ana2 Protein Precipitation Ana1->Ana2 Ana3 LC-MS/MS Analysis Ana2->Ana3 Data1 Plot ln(% Remaining) vs. Time Ana3->Data1 Data2 Calculate Half-life (t1/2) Data1->Data2 Data3 Calculate Intrinsic Clearance (Clint) Data2->Data3

Workflow for In Vitro Metabolic Stability Assay.

Thermal Stability: The Strength of the C-X Bond

Thermal stability is a critical attribute for drug substances, impacting manufacturing, storage, and formulation. The inherent strength of the C-F bond imparts greater thermal stability to fluorinated phenols compared to their chlorinated analogs.[6]

Degradation Mechanisms

Thermal degradation of halogenated phenols can proceed through various pathways, including dehalogenation, polymerization, and oxidation. The weaker C-Cl bond is more susceptible to homolytic cleavage at elevated temperatures, initiating radical chain reactions that lead to degradation.[5] In contrast, the high bond dissociation energy of the C-F bond makes it more resistant to thermal cleavage.[1][5]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is a powerful technique to assess the thermal stability of compounds by measuring changes in mass as a function of temperature.

Objective: To determine the onset temperature of decomposition for fluorinated and chlorinated phenol derivatives.

Materials:

  • Test compounds

  • TGA instrument

  • Inert atmosphere (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the test compound into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Set the temperature program to ramp from ambient temperature to a desired upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Expected Outcome: Fluorinated phenol derivatives will typically exhibit a higher onset temperature of decomposition compared to their chlorinated counterparts, indicating superior thermal stability.

Compound Halogen C-X Bond Dissociation Energy (kcal/mol) Predicted Onset of Decomposition
4-FluorophenolFluorine~125Higher
4-ChlorophenolChlorine~96Lower

Note: Bond dissociation energies are approximate for the C-X bond on a phenol ring and can vary with substitution patterns.

Chemical Stability: Resistance to Oxidative Degradation

Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts and a loss of biological activity. The electron-withdrawing nature of halogens can influence the antioxidant properties and oxidative stability of phenols.

Influence of Halogen Electronegativity

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can decrease the electron density of the phenol ring.[9] This can make the phenolic hydroxyl group less susceptible to oxidation. Chlorine is also electron-withdrawing, but to a lesser extent than fluorine.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity and, by extension, the resistance to oxidative degradation of phenolic compounds.

Objective: To compare the radical scavenging activity of fluorinated and chlorinated phenol derivatives.

Materials:

  • Test compounds

  • DPPH solution in methanol

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in methanol.

  • Reaction:

    • Add a specific volume of the test compound solution to a DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm).

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Expected Outcome: Due to the strong electron-withdrawing nature of fluorine, fluorinated phenols may exhibit lower radical scavenging activity (higher IC50) compared to their chlorinated analogs. This indicates a greater resistance to oxidation.

Chemical_Stability_Logic Electronegativity Halogen Electronegativity (F > Cl) ElectronWithdrawal Inductive Electron Withdrawal Electronegativity->ElectronWithdrawal RingElectronDensity Decreased Phenol Ring Electron Density ElectronWithdrawal->RingElectronDensity OxidationSusceptibility Reduced Susceptibility to Oxidation RingElectronDensity->OxidationSusceptibility Stability Increased Chemical Stability OxidationSusceptibility->Stability

Influence of Halogen Electronegativity on Chemical Stability.

Conclusion: Strategic Halogenation for Enhanced Stability

The strategic incorporation of fluorine or chlorine into phenolic scaffolds can have a profound impact on their stability. The exceptional strength of the C-F bond generally confers superior metabolic and thermal stability to fluorinated phenol derivatives when compared to their chlorinated counterparts. While chlorination can also enhance stability relative to the parent phenol, the weaker C-Cl bond presents a more accessible site for metabolic and thermal degradation.

The choice between fluorination and chlorination in drug design is a nuanced decision that requires a comprehensive evaluation of the desired physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the empirical assessment of stability, enabling researchers to make informed decisions in the pursuit of more stable and effective therapeutic agents.

References

  • Dabrowski, L., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 18(24), 13093. [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. [Link]

  • National Center for Biotechnology Information. (2024). Cytochrome P-450 Enzyme System. National Library of Medicine. [Link]

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A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR vs. Chromatographic Methods for 4-(3-Fluoro-4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-(3-Fluoro-4-methylphenyl)phenol, a crucial building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, offering a robust framework for selecting the most appropriate analytical method.

The Principle of Quantitative NMR: A Primary Ratio Method

Unlike chromatographic methods that rely on the response factor of a compound relative to a reference standard, qNMR is a primary analytical method. This distinction is fundamental. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][2] This relationship, governed by the physics of nuclear magnetic resonance, allows for the direct quantification of a substance against a certified internal standard without the need for a substance-specific reference standard of the analyte itself.

The purity of an analyte (analyte) is determined using an internal standard (std) of known purity by the following equation:

Purity (analyte) [%] = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std [%] [1][3]

Where:

  • I = Integral of the signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

This equation underscores the power of qNMR: with accurate weighing and the selection of appropriate, well-separated signals, a direct, SI-traceable purity value can be obtained.[4]

Experimental Workflow: qNMR Purity Assay for 4-(3-Fluoro-4-methylphenyl)phenol

The following protocol is a self-validating system, designed to ensure accuracy and precision in the purity determination of 4-(3-Fluoro-4-methylphenyl)phenol.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte (10-20 mg) weigh_std Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning, Locking, Shimming) transfer->setup params Set qNMR Parameters (D1 > 5*T1, NS ≥ 64) setup->params acquire Acquire FID params->acquire process FID Processing (Zero-fill, Apodization) acquire->process correct Manual Phasing & Baseline Correction process->correct integrate Integrate Analyte & Standard Signals correct->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result Final Purity Value (% w/w) calculate->result

Caption: A generalized workflow for qNMR purity determination.

Step-by-Step Experimental Protocol

1. Selection of Internal Standard and Solvent:

  • Causality: The choice of internal standard is critical for a successful qNMR experiment.[5] It must be chemically inert with the analyte, highly pure (certified reference material is recommended), stable, and possess sharp signals that do not overlap with any signals from the analyte or impurities.[1][6] For 4-(3-Fluoro-4-methylphenyl)phenol, which has signals across the aromatic and phenolic regions, a standard with simple, high-field signals is ideal.

  • Protocol:

    • Internal Standard: Maleic Anhydride. It provides a sharp singlet in the aromatic region (around 7.0-7.5 ppm in DMSO-d6) that is unlikely to overlap with the complex aromatic signals of the analyte. It is also highly pure and stable.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6). It is an excellent solvent for many phenolic compounds and the internal standard.[7] Its residual proton signal appears around 2.5 ppm, and its water peak is typically around 3.3 ppm, regions that are free from analyte signals.

2. Sample Preparation:

  • Causality: Accurate gravimetric data is the foundation of the qNMR calculation. Any error in mass measurement will directly translate to an error in the final purity value.[6] A 1:1 signal intensity ratio between the analyte and standard is recommended for optimal integration accuracy.[1][6]

  • Protocol:

    • Using a calibrated analytical balance with at least 0.01 mg accuracy, weigh approximately 15 mg of 4-(3-Fluoro-4-methylphenyl)phenol directly into a clean, dry vial.[8]

    • Add approximately 8 mg of Maleic Anhydride to the same vial and record the exact mass.

    • Add approximately 0.75 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Causality: To ensure the direct proportionality between signal integral and molar concentration holds true, the nuclear spins must be allowed to fully relax back to equilibrium between pulses. This is governed by the spin-lattice relaxation time (T1). The relaxation delay (D1) must be set to at least 5 times (and ideally 7 times) the longest T1 of any signal being quantified.[9] Additionally, a high signal-to-noise ratio (S/N) is essential for accurate integration; an S/N of at least 250:1 is required for integration errors of less than 1%.[9]

  • Protocol (for a 400 MHz spectrometer):

    • Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg' on Bruker instruments).[1]

    • Relaxation Delay (D1): 30 seconds. This is a conservative value for small molecules to ensure full relaxation.

    • Number of Scans (NS): 64-128 scans, adjusted to achieve an S/N > 250 for the signals of interest.

    • Receiver Gain: Set automatically, then manually adjusted to avoid signal clipping of the most intense peak (usually the solvent).

    • Acquisition Time (AQ): ~5 seconds, to ensure high digital resolution.[9]

    • Spectral Width (SW): 16 ppm (from -2 to 14 ppm), to encompass all relevant signals and provide adequate baseline on both sides.[9]

4. Data Processing and Purity Calculation:

  • Causality: Manual processing is recommended for qNMR to avoid algorithmic errors that can occur with automated routines.[1] Incorrect phasing or baseline adjustment can significantly distort integral values.

  • Protocol:

    • Apply a small amount of line broadening (e.g., LB = 0.1 Hz) to improve S/N without significantly distorting the peak shape.[8]

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[8]

    • Signal Selection:

      • Analyte: Select a well-resolved signal unique to 4-(3-Fluoro-4-methylphenyl)phenol. The methyl group singlet (around 2.2 ppm) is an excellent candidate as it is a sharp singlet and is less likely to have overlapping impurity signals.

      • Standard: Integrate the singlet from Maleic Anhydride.

    • Integrate the selected signals over a wide enough range to encompass at least 99% of the peak area (typically 64 times the full width at half height).[1]

    • Use the qNMR equation provided earlier to calculate the purity.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers a powerful, direct method for purity assessment, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established industry standards.[10][] The choice of method depends on the specific analytical need.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Signal integral is directly proportional to the number of nuclei.[1]Differential partitioning between a mobile and stationary phase; detection by UV absorbance.[10]Partitioning between a carrier gas and stationary phase; detection by flame ionization.[12][13]
Reference Standard Requires a certified internal standard, not the analyte itself.Requires a well-characterized reference standard of the analyte.Requires a well-characterized reference standard of the analyte.
Quantification Absolute (primary ratio method).[2][14]Relative quantification based on response factor.Relative quantification based on response factor.
Selectivity High; distinguishes structurally similar isomers. Can identify unknown impurities.High; excellent for separating components in a mixture.[15]Very high; best for volatile and thermally stable compounds.[13]
Sample Throughput Moderate; longer acquisition times per sample.High; well-suited for automated, high-throughput analysis.High; similar to HPLC.
Destructive? No, the sample can be recovered.[16]Yes, the sample is consumed.Yes, the sample is consumed.
Key Advantage Universal detection for soluble compounds; no need for analyte-specific standards.[14]Widely applicable, robust, and highly sensitive for chromophoric compounds.[10]Excellent for analyzing residual solvents and volatile impurities.
Key Limitation Lower sensitivity than chromatography; potential for signal overlap in complex mixtures.Requires chromophore for UV detection; response factors can vary between compounds.Analyte must be volatile and thermally stable; derivatization may be required.[12]
Choosing the Right Tool for the Job

The decision to use qNMR or a chromatographic technique is not about which is "better," but which is most "fit for purpose" according to the Analytical Target Profile (ATP).[3]

decision_tree start Purity Assessment Need for 4-(3-Fluoro-4-methylphenyl)phenol q1 Is a certified reference standard of the analyte available? start->q1 q2 Need to quantify known impurities at trace levels? q1->q2 Yes res_qnmr Use qNMR (Primary Method) q1->res_qnmr No q3 Need to identify and quantify unknown impurities? q2->q3 No res_hplc Use HPLC-UV (High Throughput) q2->res_hplc Yes q4 Are residual solvents a primary concern? q3->q4 No res_qnmr_hplc Use qNMR for absolute purity and HPLC for impurity profile q3->res_qnmr_hplc Yes q4->res_hplc No res_gc Use GC-FID (Volatiles) q4->res_gc Yes

Caption: Decision logic for selecting a purity assessment method.

  • When to Prioritize qNMR:

    • For assigning the purity of in-house reference standards when a certified standard is not available.

    • When an orthogonal technique to chromatography is required for method validation or release testing.[14]

    • For quantifying compounds that lack a strong UV chromophore.

  • When to Prioritize HPLC-UV:

    • For routine quality control with high sample throughput.

    • When detecting and quantifying known impurities at very low levels (trace analysis).

    • For stability-indicating assays where separation of multiple degradation products is key.[10]

  • When to Prioritize GC-FID:

    • Specifically for the analysis of volatile organic impurities, such as residual solvents from the synthesis process. For a phenolic compound, GC analysis may require derivatization to increase volatility.[12]

Conclusion: An Integrated Approach

For a comprehensive purity assessment of 4-(3-Fluoro-4-methylphenyl)phenol, a hybrid approach is often the most authoritative. qNMR can be used to establish the absolute purity of a primary reference lot, providing an SI-traceable value. This well-characterized material can then be used as the external standard for developing a high-throughput, stability-indicating HPLC method for routine quality control and impurity profiling. This synergistic use of a primary method (qNMR) and a validated secondary method (HPLC) creates a robust, reliable, and scientifically sound framework for ensuring the quality of critical pharmaceutical intermediates.

References

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  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
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  • Nanalysis Corp. (n.d.). Purity by Absolute qNMR Instructions.
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  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 798. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Rios, R. L. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 283. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
  • Liu, A., et al. (2020). Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Analytical Methods, 12(3), 309-317. Retrieved from [Link]

  • BIPM. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Wyrzykowska, B., et al. (2008). Modified Analytical Method for Polycyclic Aromatic Hydrocarbons, Using SEC for Sample Preparation and RP-HPLC with Fluorescence Detection. Food Analytical Methods, 1, 123-130. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

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A Practical Guide to ICH-Compliant Method Validation for the Purity Analysis of 4-(3-Fluoro-4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. The analytical methods used to assess this purity must be rigorously validated to guarantee reliable and accurate results. This guide provides an in-depth, experience-driven walkthrough of the validation process for a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(3-Fluoro-4-methylphenyl)phenol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.

The Imperative of Method Validation: Beyond Box-Ticking

Analytical method validation is more than a regulatory formality; it is a scientific process that demonstrates an analytical procedure is suitable for its intended purpose. For the purity analysis of a novel compound like 4-(3-Fluoro-4-methylphenyl)phenol, a well-validated method ensures that any detected impurities are real and quantifiable, and not artifacts of an unreliable analytical system. This guide will not only outline the necessary validation parameters but also delve into the scientific reasoning behind the experimental design, reflecting a proactive approach to method robustness and reliability.

A Hypothetical HPLC Method for Purity Analysis

To illustrate the validation process, we will consider a hypothetical reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of 4-(3-Fluoro-4-methylphenyl)phenol. The choice of RP-HPLC is based on its wide applicability and high resolving power for small organic molecules.

Table 1: Hypothetical HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases are excellent for retaining and separating non-polar to moderately polar compounds like phenols.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA phosphate buffer provides pH control to ensure consistent ionization of the phenolic group, leading to reproducible retention times. Acetonitrile is a common organic modifier offering good peak shape and low UV cutoff.
Gradient 70% A to 30% A over 30 minA gradient elution is employed to ensure the elution of potential impurities with a wide range of polarities, while providing good resolution around the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temp. 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes.
Detection UV at 275 nmPhenolic compounds typically exhibit strong UV absorbance. 275 nm is a plausible wavelength for detecting the phenylphenol chromophore.
Injection Vol. 10 µLA small injection volume minimizes potential for band broadening.
Sample Conc. 1.0 mg/mL in Mobile Phase BA concentration that is expected to give a strong detector response without saturation.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R1).

Validation_Workflow Method_Development Method Development & Optimization Validation_Protocol Validation Protocol (Pre-defined Acceptance Criteria) Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Routine_Use Routine Use with System Suitability Validation_Report->Routine_Use

Figure 1: Overall workflow for analytical method validation.

Specificity: The Art of Discrimination

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components. For a purity method, this is arguably the most critical parameter. We will establish specificity through forced degradation studies.

  • Prepare Stock Solutions: Prepare a stock solution of 4-(3-Fluoro-4-methylphenyl)phenol at a concentration of 1.0 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the API in the mobile phase to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the unstressed and stressed samples by the proposed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • The method is considered specific if the main peak of 4-(3-Fluoro-4-methylphenyl)phenol is well-resolved from any degradation products (resolution > 2).

  • The peak purity analysis of the main peak in the stressed samples should pass, indicating no co-eluting impurities.

  • Significant degradation (e.g., 5-20%) should be observed under at least some of the stress conditions to demonstrate the stability-indicating nature of the method.

Forced_Degradation cluster_stress Stress Conditions Acid Acid (e.g., 1M HCl, 80°C) Degradants Degradation Products Acid->Degradants Base Base (e.g., 1M NaOH, 80°C) Base->Degradants Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Degradants Heat Heat (e.g., 105°C) Heat->Degradants Light Light (e.g., UV 254nm) Light->Degradants API 4-(3-Fluoro-4-methylphenyl)phenol API->Acid API->Base API->Oxidation API->Heat API->Light HPLC HPLC Analysis API->HPLC Degradants->HPLC Resolution Peak Resolution (>2) HPLC->Resolution Purity Peak Purity (PDA Analysis) HPLC->Purity

Figure 2: Specificity assessment through forced degradation.

Linearity: A Proportional Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.

  • Prepare a Standard Stock Solution: Accurately weigh and dissolve 4-(3-Fluoro-4-methylphenyl)phenol reference standard in the mobile phase to obtain a 100 µg/mL (100%) solution.

  • Prepare Calibration Standards: Prepare at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the nominal sample concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around the x-axis.

Table 2: Hypothetical Linearity Data

Concentration (%)Concentration (µg/mL)Mean Peak Area (n=3)
LOQ (0.1%)0.11,250
50%50625,000
80%801,000,000
100%1001,250,000
120%1201,500,000
150%1501,875,000
0.9998
Range: The Boundaries of Reliability

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For a purity method, the range should typically span from the reporting level of impurities to 120% of the specification. Based on the linearity data, the range is established.

Accuracy: Closeness to the Truth

Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Prepare Spiked Samples: If a placebo is available, spike it with the API at three concentration levels covering the range (e.g., 50%, 100%, and 150% of the nominal concentration). If a placebo is not available, a standard addition method can be used. Prepare each concentration in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculate Recovery: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

  • Recovery: 98.0% to 102.0%

Table 3: Hypothetical Accuracy Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%5049.599.0%
100%100101.2101.2%
150%150148.899.2%
Mean Recovery 99.8%
Precision: Consistency of Measurement

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate RSD: Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data.

  • RSD for Repeatability: ≤ 2.0%

  • RSD for Intermediate Precision: ≤ 2.0%

Table 4: Hypothetical Precision Data

Analyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 1.01%1.02%
Replicate 2 0.99%0.98%
Replicate 3 1.00%1.01%
Replicate 4 1.02%1.03%
Replicate 5 0.98%0.99%
Replicate 6 1.00%1.00%
Mean 1.00%1.005%
RSD 1.41% 1.89%
Overall RSD 1.65%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Determine Signal-to-Noise (S/N): Inject a series of dilute solutions of the analyte.

  • LOD: The concentration at which the S/N ratio is approximately 3:1.

  • LOQ: The concentration at which the S/N ratio is approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

  • LOD: 0.05 µg/mL (S/N ≈ 3)

  • LOQ: 0.15 µg/mL (S/N ≈ 10)

  • Precision (RSD) at LOQ: ≤ 10%

  • Accuracy (Recovery) at LOQ: 80-120%

Robustness: Withstanding Deliberate Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This is a critical aspect of method development and is often investigated during that phase.

  • Identify Critical Parameters: Select parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary Parameters: Deliberately vary each parameter within a small range (e.g., ±2% for mobile phase composition, ±2°C for temperature, ±0.1 mL/min for flow rate).

  • Analyze and Assess Impact: Analyze the sample under each varied condition and assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).

  • System suitability parameters should remain within their acceptance criteria under all varied conditions.

  • The purity results should not be significantly affected.

Conclusion: A Foundation of Trustworthy Data

This guide has provided a comprehensive framework for the validation of an HPLC method for the purity analysis of 4-(3-Fluoro-4-methylphenyl)phenol, in accordance with ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we build a self-validating system that ensures the integrity of the data generated. This rigorous approach is not merely a regulatory hurdle but a scientific imperative that underpins the development of safe and effective medicines. The provided protocols and acceptance criteria serve as a practical starting point for researchers to design and execute their own method validation studies, fostering a culture of quality and scientific integrity in drug development.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Analytik Jena. (n.d.). Fluorine Analysis. [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (2015). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.